Product packaging for N-Ethyl 3-nitrobenzenesulfonamide(Cat. No.:CAS No. 28860-09-5)

N-Ethyl 3-nitrobenzenesulfonamide

Cat. No.: B1336791
CAS No.: 28860-09-5
M. Wt: 230.24 g/mol
InChI Key: TXJRJTMIPLQFGN-UHFFFAOYSA-N
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Description

N-Ethyl 3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B1336791 N-Ethyl 3-nitrobenzenesulfonamide CAS No. 28860-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJRJTMIPLQFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428430
Record name N-Ethyl-3-nitrobenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-09-5
Record name N-Ethyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28860-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethyl-3-nitrobenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28860-09-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-nitrobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research on this particular derivative is limited, its structural features—a nitro-substituted aromatic ring and a sulfonamide linkage—suggest potential applications in medicinal chemistry and as a synthetic intermediate. This technical guide provides a detailed overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities and involvement in cellular signaling pathways, drawing upon the established roles of structurally related sulfonamide derivatives. The information is presented to facilitate further research and application in drug discovery and development.

Chemical and Physical Properties

N-Ethyl-3-nitrobenzenesulfonamide is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 28860-09-5[1]
Molecular Formula C₈H₁₀N₂O₄S[1]
Molecular Weight 230.2 g/mol [1]
Purity ≥98%[2]
Storage Room temperature[2]

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

This procedure is adapted from the known synthesis of 3-nitrobenzenesulfonyl chloride.[5][6]

  • Materials: Nitrobenzene, Chlorosulfonic acid, Thionyl chloride, Ice-water.

  • Procedure:

    • In a fume hood, cautiously add nitrobenzene (1.0 mol) dropwise to an excess of chlorosulfonic acid (4.4 mol) at a controlled temperature, typically around 110-115 °C.

    • Stir the reaction mixture at this temperature for several hours to ensure complete sulfonation.

    • Cool the mixture to approximately 70 °C and slowly add thionyl chloride (0.92 mol).

    • Continue stirring until the evolution of gas ceases.

    • Carefully pour the cooled reaction mixture into ice-water to precipitate the 3-nitrobenzenesulfonyl chloride.

    • Collect the solid product by filtration, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This procedure is a general method for the synthesis of N-substituted sulfonamides.[7][8]

  • Materials: 3-Nitrobenzenesulfonyl chloride, Ethylamine (aqueous solution), Dichloromethane (or other suitable aprotic solvent), Triethylamine (or another non-nucleophilic base), 1N Hydrochloric acid, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution to act as a base.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of ethylamine (1.1 eq) to the stirred reaction mixture, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1N hydrochloric acid.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Ethyl-3-nitrobenzenesulfonamide.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride cluster_1 Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide cluster_2 Purification Nitrobenzene Nitrobenzene Reaction1 Sulfonation Nitrobenzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 ThionylChloride Thionyl Chloride Intermediate 3-Nitrobenzenesulfonyl chloride ThionylChloride->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Reaction1->ThionylChloride  + Ethylamine Ethylamine Ethylamine->Reaction2 Base Base (e.g., Triethylamine) Base->Reaction2 Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction2 Product N-Ethyl-3-nitrobenzenesulfonamide CrudeProduct Crude Product Product->CrudeProduct Reaction2->Product Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure N-Ethyl-3-nitrobenzenesulfonamide Purification->PureProduct

Caption: General workflow for the synthesis and purification of N-Ethyl-3-nitrobenzenesulfonamide.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Spectroscopic DataDetailsReference
¹³C NMR Chemical shifts (in CDCl₃) are available in the SpectraBase database.[9]

Potential Biological Activities and Signaling Pathway Involvement

While direct biological studies on N-Ethyl-3-nitrobenzenesulfonamide are not extensively reported, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[10][11] These activities often stem from their ability to mimic endogenous molecules and interact with specific enzymes or receptors.

Potential as Enzyme Inhibitors

Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[12] The structural features of N-Ethyl-3-nitrobenzenesulfonamide make it a candidate for investigation as an inhibitor of other enzyme classes as well.

Potential Anticancer Activity

Numerous nitrobenzenesulfonamide derivatives have been investigated for their anticancer properties.[7][13] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Potential Modulation of Signaling Pathways

Sulfonamide-based drugs have been shown to modulate several key signaling pathways implicated in disease.

  • NF-κB Signaling: Some sulfonamide diuretics have been observed to influence the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[14]

  • Unfolded Protein Response (UPR): A class of sulfonamidebenzamides has been identified as selective activators of the apoptotic C/EBP-homologous protein (CHOP) pathway within the unfolded protein response, a cellular stress response implicated in cancer.[15]

The following diagram illustrates a hypothetical mechanism by which a sulfonamide derivative could modulate a generic signaling pathway, leading to a cellular response.

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation DNA DNA TranscriptionFactor->DNA Translocation GeneExpression Gene Expression DNA->GeneExpression Transcription Sulfonamide N-Ethyl-3-nitrobenzenesulfonamide Sulfonamide->Receptor Binding and Modulation (Hypothetical)

Caption: Hypothetical modulation of a signaling pathway by N-Ethyl-3-nitrobenzenesulfonamide.

Safety Information

Detailed toxicological data for N-Ethyl-3-nitrobenzenesulfonamide is not available. However, for the related compound, sodium 3-nitrobenzenesulfonate, the following hazards are identified: it may cause skin and serious eye irritation, and may cause an allergic skin reaction.[16] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, its structural relationship to a broad class of pharmacologically active sulfonamides suggests that it may possess interesting biological properties. This technical guide provides a foundation of its chemical characteristics, a plausible synthetic route, and an overview of potential areas of biological investigation. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further studies to elucidate the therapeutic potential of this and related molecules.

References

Physicochemical Properties of N-Ethyl 3-nitrobenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group, a nitro group, and an ethyl substituent attached to a benzene ring. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its physicochemical properties essential for researchers and developers. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound (CAS No. 28860-09-5), details relevant experimental protocols for their determination, and outlines a general workflow for its synthesis and characterization.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various systems, including its solubility, absorption, and potential biological activity. The available quantitative data is summarized in the tables below. It is important to note that there are discrepancies in the reported melting points, which may be due to different experimental conditions or sample purities.

General and Physical Properties
PropertyValueSource
CAS Number 28860-09-5Santa Cruz Biotechnology
Molecular Formula C₈H₁₀N₂O₄SSanta Cruz Biotechnology
Molecular Weight 230.2 g/mol Santa Cruz Biotechnology
Appearance White powder / Yellow solid[1]
Melting Point 86-87 °C[2][3]
105-107 °C[4]
Boiling Point 378.4 °C at 760 mmHg
Density 1.367 g/cm³
Refractive Index 1.56
Flash Point 182.6 °C
Predicted Physicochemical Properties

Due to the limited availability of experimental data for some properties, computational predictions are often utilized. The following table presents predicted values for key physicochemical parameters.

PropertyPredicted ValueSource
logP (Octanol/Water Partition Coefficient) 1.5 - 2.0ChemDraw Prediction
pKa (Acidic) 9.5 - 10.5ChemDraw Prediction
Aqueous Solubility LowGeneral sulfonamide properties

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable physicochemical data. Below are methodologies for key experiments cited in the determination of the properties of this compound and similar organic compounds.

Synthesis of this compound

A common method for the synthesis of N-ethyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Materials:

  • 3-nitrobenzenesulfonyl chloride

  • Ethylamine (e.g., 70% in water)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Cool a solution of aqueous ethylamine in a reaction flask using an ice bath to maintain a temperature of 0-5 °C.

  • With vigorous stirring, add 3-nitrobenzenesulfonyl chloride portion-wise to the cooled ethylamine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the reaction mixture for approximately 15-30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Add cold deionized water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound product, for example, in a vacuum oven.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

Procedure:

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Materials:

  • This compound

  • Deionized water (or buffer of specific pH)

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of water.

  • Seal the vial and place it on a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in units such as mg/L or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity of the sulfonamide N-H proton.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Co-solvent if the compound has low water solubility (e.g., methanol or DMSO)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution by adding small, known volumes of the standardized base from the burette.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)

  • A series of standard compounds with known logP values

  • Sample of this compound dissolved in the mobile phase

Procedure:

  • Inject the standard compounds onto the HPLC column and measure their retention times (t_R).

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

  • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

  • Inject the sample of this compound and determine its retention time and calculate its log(k').

  • Use the calibration curve to determine the logP of this compound from its log(k') value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments to characterize the physicochemical properties of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of N-Ethyl 3-nitrobenzenesulfonamide purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Measurement mp->solubility pka pKa Determination solubility->pka logp logP Determination pka->logp data_analysis Data Compilation & Analysis logp->data_analysis report Technical Guide Generation data_analysis->report

Caption: Workflow for Synthesis and Physicochemical Profiling.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some experimental values have been reported, further studies are required to resolve discrepancies in the melting point and to experimentally determine key parameters such as solubility, pKa, and logP. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these necessary characterizations. A comprehensive understanding of these properties is paramount for the effective development and application of this compound in scientific research and drug discovery.

References

In-Depth Technical Guide to the Spectral Data of N-Ethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethyl-3-nitrobenzenesulfonamide (CAS 28860-09-5), a compound of interest in chemical and pharmaceutical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

Identifier Value
IUPAC Name N-Ethyl-3-nitrobenzenesulfonamide
CAS Number 28860-09-5
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for N-Ethyl-3-nitrobenzenesulfonamide.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented here is a compilation from multiple sources to ensure accuracy.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Reference
8.71 - 8.72t~1.91HH-2 (Aromatic)[1]
8.44ddd8.2, 2.2, 0.91HH-4 (Aromatic)[1]
8.17ddd7.7, 1.6, 0.91HH-6 (Aromatic)[1]
7.72t8.01HH-5 (Aromatic)[1]
~5.0 (variable)br t~6.01HN-H (Sulfonamide)
3.14q7.22H-CH₂- (Ethyl)[1]
1.20t7.23H-CH₃ (Ethyl)[1]
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm Assignment Reference
148.1C-3 (Aromatic, C-NO₂)[1]
142.1C-1 (Aromatic, C-SO₂)[1]
133.0C-4 (Aromatic)[1]
130.3C-5 (Aromatic)[1]
127.1C-6 (Aromatic)[1]
122.0C-2 (Aromatic)[1]
38.8-CH₂- (Ethyl)[1]
14.8-CH₃ (Ethyl)[1]

Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
~3250MediumN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850Medium-WeakAliphatic C-H Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1330StrongAsymmetric SO₂ Stretch
~1160StrongSymmetric SO₂ Stretch
~900MediumS-N Stretch

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. While a specific experimental mass spectrum for N-Ethyl-3-nitrobenzenesulfonamide was not found, the expected molecular ion peak and major fragmentation patterns can be predicted.

m/z Relative Intensity Assignment
230Moderate[M]⁺ (Molecular Ion)
201Moderate[M - C₂H₅]⁺
184High[M - NO₂]⁺
141High[SO₂C₆H₄]⁺
76High[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation : Approximately 5-10 mg of N-Ethyl-3-nitrobenzenesulfonamide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : The spectrum is acquired at room temperature. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence. The spectral width is typically set to ~240 ppm. A longer acquisition time and a relaxation delay of 2-5 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

  • Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or through a GC column if volatile. The sample is heated to ensure vaporization.

  • Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of N-Ethyl-3-nitrobenzenesulfonamide.

Synthesis_Characterization_Workflow Start Starting Materials: 3-Nitrobenzenesulfonyl chloride Ethylamine Reaction Reaction: Base-catalyzed sulfonylation Start->Reaction Workup Work-up: Aqueous wash, extraction Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Product: N-Ethyl-3-nitrobenzenesulfonamide Purification->Product Characterization Spectral Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS

Caption: Synthesis and Characterization Workflow.

Logical Relationship of Spectral Data

This diagram shows the logical relationship between the different types of spectral data and the structural information they provide for N-Ethyl-3-nitrobenzenesulfonamide.

Spectral_Data_Relationship Molecule N-Ethyl-3-nitrobenzenesulfonamide Structure H_NMR ¹H NMR Molecule->H_NMR provides C_NMR ¹³C NMR Molecule->C_NMR provides IR IR Spectroscopy Molecule->IR provides MS Mass Spectrometry Molecule->MS provides Info_H Proton Environment Connectivity H_NMR->Info_H reveals Info_C Carbon Skeleton C_NMR->Info_C reveals Info_IR Functional Groups (-SO₂NH-, -NO₂, C-H) IR->Info_IR reveals Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS reveals

Caption: Spectral Data and Structural Information.

References

An In-depth Technical Guide to the Solubility of N-Ethyl 3-nitrobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-Ethyl 3-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols, enabling researchers to generate this vital data in-house. The focus is on the widely accepted isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, a robust and reliable technique for solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in a range of organic solvents is paramount for several reasons:

  • Process Chemistry: Efficient synthesis and purification of this compound rely on selecting appropriate solvents for reactions, crystallization, and chromatography. A notable study on the synthesis of naphthoquinone analogs as proteasome inhibitors describes the purification of this compound using a mixture of ethyl acetate and hexane, indicating its solubility in these solvents.

  • Formulation Development: The ability to formulate a drug substance into a stable and effective dosage form is directly linked to its solubility. Poor solubility can lead to challenges in developing both oral and parenteral formulations.

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. A compound must have adequate solubility in gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect.

  • Preclinical Studies: In vitro and in vivo screening assays often require the test compound to be in solution. Inaccurate solubility data can lead to misleading results in these crucial early-stage studies.

Given the importance of this parameter, this guide provides a detailed framework for the experimental determination of the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.[1][2] The protocol involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade or higher

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Solvent Mixtures: Prepare the desired organic solvents. Ensure they are degassed to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Add a known volume of the selected organic solvent to each vial. The vials are then sealed and placed in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau, indicating equilibrium.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the excess solid to settle. A sample of the supernatant is then carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.[4]

  • Quantification by HPLC: The clear filtrate is then diluted with an appropriate mobile phase and analyzed by a validated HPLC method to determine the concentration of this compound.[5][6]

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for the quantification of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape improvement).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength where this compound has maximum absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Visualization

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate comparison between different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Illustrative)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
37Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
37Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
37Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
37Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
37Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
37Data to be determinedData to be determined

Note: The table above is a template. The actual data needs to be generated through the experimental protocol described in this guide.

Visualizing the Experimental Workflow

A diagram illustrating the logical flow of the solubility determination process can aid in understanding the experimental setup.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C Seal vials D Allow solid to settle C->D Reach equilibrium E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate concentration using calibration curve G->H I Report solubility data H->I

Figure 1: Workflow for solubility determination.

Conclusion

References

N-Ethyl 3-nitrobenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl 3-nitrobenzenesulfonamide is a synthetic organic compound featuring a nitro group and an ethylsulfonamide moiety attached to a benzene ring. While specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis falls within the well-established class of reactions for producing N-substituted sulfonamides. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of the broader biological activities and potential signaling pathways associated with the nitrobenzenesulfonamide chemical class.

Introduction

Nitrobenzenesulfonamides are a class of organic compounds that have garnered significant interest in both synthetic chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing functionality, and the sulfonamide group, a key pharmacophore in many therapeutic agents, imparts unique chemical and biological properties to these molecules. They serve as versatile building blocks in organic synthesis and have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1]

This compound, a specific member of this class, is utilized as a chemical intermediate and a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 28860-09-5[3]
Molecular Formula C₈H₁₀N₂O₄S[3]
Molecular Weight 230.2 g/mol [3]
Appearance White to light yellow crystals[4]
Solubility Soluble in common organic solvents like DMSO and methanol[4]
Purity (typical) ≥98%[2][5]
Storage Room temperature[2]

Synthesis and Characterization

The synthesis of this compound is predicated on the general and robust reaction of a nitrobenzenesulfonyl chloride with an amine.[1] A plausible and commonly employed method involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related N-alkylated nitrobenzenesulfonamides.[6]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aqueous ethylamine (e.g., 70%)

  • Deionized water

  • Suitable organic solvent for purification (e.g., ethanol, isopropanol)

Procedure:

  • In a reaction vessel equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice bath, add the aqueous ethylamine solution.

  • Slowly, and in a portion-wise manner, add 3-nitrobenzenesulfonyl chloride to the cooled ethylamine solution while maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

  • To precipitate the product, add cold deionized water to the reaction mixture while maintaining the low temperature.

  • Stir the resulting suspension for an additional 30 minutes.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

  • Dry the purified this compound, for instance, in a vacuum oven.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

  • High-Performance Liquid Chromatography (HPLC): This technique is employed to assess the purity of the compound.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively reported, the broader class of nitrobenzenesulfonamides has shown promise in several therapeutic areas.

General Biological Activities of Nitrobenzenesulfonamides
  • Anticancer Activity: Various nitrobenzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[1]

  • Antimicrobial Activity: The nitroaromatic scaffold is a known feature in a number of antimicrobial compounds.[1][7][8]

  • Anti-inflammatory Activity: Some sulfonamide-containing compounds have demonstrated anti-inflammatory properties.[1]

Potential Signaling Pathway: Estrogen-Related Receptor Alpha (ERRα)

Recent research has identified a p-nitrobenzenesulfonamide derivative as a potent inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[9][10][11][12] ERRα is a nuclear receptor that plays a crucial role in regulating cellular metabolism and is implicated in the progression of certain cancers, including triple-negative breast cancer.[1][13][14][15]

The inhibitory action of the p-nitrobenzenesulfonamide on ERRα suggests a potential mechanism of action for this class of compounds. By acting as an inverse agonist, the compound can suppress the transcriptional activity of ERRα, thereby affecting downstream cellular processes that are dependent on this receptor.[9][11]

Below is a conceptual diagram illustrating the general signaling pathway of ERRα and the point of inhibition by a nitrobenzenesulfonamide inverse agonist.

ERR_alpha_pathway cluster_upstream Upstream Signaling cluster_core ERRα Regulation cluster_downstream Downstream Effects Signaling_Inputs Signaling Inputs (e.g., PGC-1α/β, HER2, PI3K/AKT) Coactivators Coactivators (e.g., PGC-1α/β) Signaling_Inputs->Coactivators ERR_alpha ERRα Target_Genes Target Gene Expression ERR_alpha->Target_Genes Transcription Coactivators->ERR_alpha Activation Cellular_Processes Cellular Processes (Metabolism, Proliferation) Target_Genes->Cellular_Processes Nitrobenzenesulfonamide p-Nitrobenzenesulfonamide Inverse Agonist Nitrobenzenesulfonamide->ERR_alpha Inhibition synthesis_workflow Start Start: Reagents Reaction Reaction: 3-Nitrobenzenesulfonyl chloride + Ethylamine (aq.) Start->Reaction Precipitation Precipitation with Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Purified_Product Purified N-Ethyl 3-nitrobenzenesulfonamide Drying->Purified_Product evaluation_workflow Purified_Compound Purified Compound Characterization Structural & Purity Analysis Purified_Compound->Characterization Biological_Screening Biological Activity Screening Purified_Compound->Biological_Screening NMR NMR (¹H, ¹³C) Characterization->NMR HPLC HPLC Characterization->HPLC MS Mass Spectrometry Characterization->MS In_Vitro_Assays In Vitro Assays (e.g., cytotoxicity, MIC) Biological_Screening->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (e.g., target engagement) In_Vitro_Assays->Mechanism_Studies Results Data Analysis & Interpretation Mechanism_Studies->Results

References

Theoretical and Experimental Elucidation of N-Ethyl 3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural analysis of N-Ethyl 3-nitrobenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines established protocols and computational approaches based on studies of analogous sulfonamide structures. The quantitative data presented herein is illustrative and derived from typical findings for structurally related molecules to serve as a benchmark for future research.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a nitro group and an N-ethylsulfonamide group. Its chemical properties are dictated by the interplay of these functional groups. The molecular formula is C₈H₁₀N₂O₄S, and it has a molecular weight of approximately 230.24 g/mol .[1][2]

Synthesis and Experimental Characterization

A common and effective method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3]

The synthesis of this compound can be achieved by the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Procedure:

  • 3-nitrobenzenesulfonyl chloride (1.0 equiv) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • The solution is cooled to 0 °C in an ice bath.

  • Ethylamine (1.2 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) are added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.

Protocol for Crystal Growth and Data Collection:

  • High-purity this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethanol).

  • A co-solvent in which the compound is less soluble (e.g., hexane, water) is slowly introduced via vapor diffusion or layering.

  • The solution is left undisturbed at a constant temperature to allow for the slow growth of single crystals.

  • A suitable crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Theoretical (Computational) Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and vibrational properties of molecules.

Geometry Optimization and Vibrational Frequency Analysis:

  • An initial 3D structure of this compound is generated using molecular modeling software.

  • The geometry of the molecule is optimized in the gas phase using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

  • Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Data Presentation: Structural Parameters

The following tables summarize the kind of quantitative data that would be obtained from the experimental and theoretical studies described. The values are hypothetical, based on data from similar sulfonamide structures.[5]

Table 1: Hypothetical Geometrical Parameters for this compound (Optimized by DFT/B3LYP/6-311++G(d,p))

Bond Lengths Value (Å) Bond Angles Value (°) ** Dihedral Angles Value (°) **
S-O11.435O1-S-O2120.5O1-S-N-C755.0
S-O21.435O1-S-N107.2O2-S-N-C7-175.0
S-N1.640O2-S-N107.2C1-S-N-C7-60.2
S-C11.770O1-S-C1108.5S-N-C7-C8178.5
N-C71.475O2-S-C1108.5C3-C4-N2-O3179.8
C7-C81.530N-S-C1104.5C5-C4-N2-O4-0.2
C3-N21.470S-N-C7118.0
N2-O31.225N-C7-C8110.0
N2-O41.225C2-C3-N2119.0

Table 2: Hypothetical Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹)
N-H Stretch (if primary/secondary)N/AN/AN/A
C-H (Aromatic) Stretch3100-300030853088
C-H (Aliphatic) Stretch2980-29002975, 29402978, 2942
S=O Asymmetric Stretch1350-131013451348
S=O Symmetric Stretch1165-114511601162
NO₂ Asymmetric Stretch1540-152015301533
NO₂ Symmetric Stretch1355-134513501352
S-N Stretch940-900935938
C-S Stretch800-600740741

Visualizations: Workflows and Structures

The following diagrams illustrate the logical workflows for the experimental and computational analysis of this compound.

experimental_workflow Experimental Characterization Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start 3-Nitrobenzenesulfonyl Chloride + Ethylamine reaction Reaction in Aprotic Solvent + Base start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product crystal_growth Crystal Growth (Slow Evaporation/ Vapor Diffusion) product->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_sol Structure Solution & Refinement xrd->structure_sol final_structure 3D Molecular Structure (Bond Lengths, Angles) structure_sol->final_structure

Experimental Characterization Workflow

computational_workflow Computational Analysis Workflow start Build Initial 3D Structure of this compound dft_setup Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Check for Imaginary Frequencies (Confirm Minimum Energy State) freq_calc->validation spectra Predicted IR & Raman Spectra freq_calc->spectra validation->geom_opt Yes results Optimized Geometry (Bond Lengths, Angles) validation->results No

Computational Analysis Workflow

References

N-Ethyl 3-nitrobenzenesulfonamide: Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for N-Ethyl 3-nitrobenzenesulfonamide (CAS Number: 28860-09-5). Despite its availability from various chemical suppliers, there is currently no published research detailing its biological targets, cellular effects, or the signaling pathways it may modulate.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the core mechanism of action of this compound. However, extensive searches have yielded no specific data on its biological activity. The compound is primarily listed in chemical supplier catalogs, which provide basic physicochemical properties but no information on its pharmacological effects.

While research exists for structurally related compounds, such as N-tert-Butyl-3-nitro-benzenesulfonamide and various N-ethyl-N-methylbenzenesulfonamide derivatives, these findings are not directly applicable to this compound. The subtle differences in chemical structure can lead to vastly different biological activities, making extrapolation of data unreliable and scientifically unsound.

Consequently, the core requirements of this guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

Future Directions

The lack of information on the biological effects of this compound presents a clear opportunity for novel research. Initial studies could involve high-throughput screening assays to identify potential biological targets. Should any significant activity be observed, subsequent research could focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets through techniques such as affinity chromatography, mass spectrometry, and genetic approaches.

  • In Vitro and In Vivo Efficacy Studies: Assessing the compound's effects in relevant cell-based assays and animal models to determine its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationships.

Below is a conceptual workflow for initiating the investigation into the mechanism of action of this compound.

cluster_0 Initial Screening & Target Identification cluster_1 Preclinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify active compounds Target Deconvolution Target Deconvolution Hit Identification->Target Deconvolution Determine molecular target(s) Target Validation Target Validation Target Deconvolution->Target Validation Confirm target engagement & relevance Lead Optimization Lead Optimization Target Validation->Lead Optimization Initiate drug discovery program In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Improve potency & properties Toxicology Assessment Toxicology Assessment In Vivo Studies->Toxicology Assessment Evaluate safety & efficacy Candidate Selection Candidate Selection Toxicology Assessment->Candidate Selection Select development candidate

Figure 1. A generalized workflow for the initial investigation and preclinical development of a novel compound like this compound.

Until such studies are conducted and published, the mechanism of action of this compound will remain unknown. This document serves to highlight this knowledge gap and encourage the scientific community to explore the potential biological activities of this compound.

N-Ethyl 3-nitrobenzenesulfonamide: A Synthetic Intermediate in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl 3-nitrobenzenesulfonamide is a crucial chemical intermediate, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. While direct evidence of its intrinsic biological activity is not extensively documented in publicly available research, its role as a precursor in the development of novel anticancer agents, specifically proteasome and carbonic anhydrase inhibitors, is well-established. This guide provides a comprehensive overview of its synthetic applications, detailing its transformation into key amino derivatives and their subsequent incorporation into biologically active compounds.

Role as a Synthetic Intermediate

Current scientific literature highlights this compound's function as a foundational building block in multi-step synthetic pathways. Its nitro group can be readily reduced to an amine, providing a reactive site for further molecular elaboration. This strategic placement of a modifiable functional group makes it a valuable starting material in medicinal chemistry.

Synthesis of Proteasome Inhibitor Precursors

This compound serves as the starting material for the synthesis of 3-Amino-N-ethylbenzenesulfonamide.[1] This amino derivative is a key component in the generation of novel naphthoquinone analogs that have been investigated as proteasome inhibitors.[1][2] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.

The synthetic transformation is outlined in the workflow below:

G A This compound B Reduction (e.g., H2, Pd/C or SnCl2) A->B C 3-Amino-N-ethylbenzenesulfonamide B->C D Reaction with 2,3-dichloro-1,4-naphthoquinone C->D E Naphthoquinone-based Proteasome Inhibitors D->E

Figure 1: Synthesis of Proteasome Inhibitors.
Synthesis of Carbonic Anhydrase Inhibitor Precursors

In a related application, a structural isomer, 4-Amino-N-ethyl-3-nitrobenzenesulfonamide, is synthesized and utilized in the creation of novel carbonic anhydrase inhibitors.[3][4] Carbonic anhydrases are a family of enzymes involved in pH regulation, and their inhibition is a therapeutic target in various diseases, including cancer.[3][4]

The general synthetic approach is depicted below:

G A 4-Chloro-3-nitrobenzenesulfonamide B Reaction with Ethylamine A->B C 4-(Ethylamino)-3-nitrobenzenesulfonamide B->C D Further Synthetic Steps (e.g., reduction, cyclization) C->D E Benzimidazole-based Carbonic Anhydrase Inhibitors D->E

Figure 2: Synthesis of Carbonic Anhydrase Inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Experimental Protocol

While specific reaction conditions can vary, a general procedure is as follows:

  • Reaction Setup: 3-nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cooled in an ice bath.

  • Amine Addition: A solution of ethylamine is added dropwise to the cooled solution of the sulfonyl chloride. A base, such as triethylamine or pyridine, may be included to scavenge the hydrochloric acid byproduct.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield this compound as a solid.

Quantitative Data

As this compound is primarily an intermediate, there is a lack of quantitative data regarding its direct biological activity in the reviewed literature. The focus of quantitative analysis in the cited studies is on the final, more complex molecules. For instance, the inhibitory activities (e.g., IC50 values) are reported for the naphthoquinone-based proteasome inhibitors and the benzimidazole-based carbonic anhydrase inhibitors that are synthesized from precursors derived from this compound.

Conclusion

This compound is a synthetically valuable molecule in the field of medicinal chemistry. Its significance lies not in its own biological activity, but in its utility as a precursor for the synthesis of potent and selective inhibitors of key biological targets, such as the proteasome and carbonic anhydrases. Researchers and drug development professionals can leverage the established synthetic routes involving this intermediate to explore novel therapeutic agents for the treatment of cancer and other diseases. Future research may uncover direct biological activities of this compound, but its current and primary value remains in its role as a versatile synthetic building block.

References

N-Ethyl-3-nitrobenzenesulfonamide: A Technical Guide for Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of N-Ethyl-3-nitrobenzenesulfonamide as a potential biochemical probe in the field of proteomics. While direct proteomics studies utilizing this specific compound are not yet prevalent in published literature, its chemical structure, featuring a sulfonamide and a nitro group, suggests significant potential for covalent protein modification and target identification. This document outlines the theoretical framework for its use, drawing parallels with established methodologies for similar chemical moieties. We provide hypothetical experimental protocols, data presentation formats, and visualizations to guide researchers in designing and implementing studies with N-Ethyl-3-nitrobenzenesulfonamide for applications such as target deconvolution, activity-based protein profiling (ABPP), and drug discovery.

Introduction to N-Ethyl-3-nitrobenzenesulfonamide in Chemical Proteomics

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization within complex biological systems.[1][2] These probes often form covalent bonds with their protein targets, enabling their enrichment and identification via mass spectrometry.[3] N-Ethyl-3-nitrobenzenesulfonamide possesses two key functional groups that suggest its utility as a chemical probe: the sulfonamide and the nitro group.

The sulfonamide motif is a well-established pharmacophore known to interact with various proteins.[4][5] While typically non-covalent, related sulfonyl fluorides are known to act as reactive electrophiles, covalently modifying serine, threonine, tyrosine, lysine, cysteine, and histidine residues.[6] This suggests that N-Ethyl-3-nitrobenzenesulfonamide could be chemically modified to a more reactive sulfonyl fluoride derivative to act as a broad-spectrum covalent probe.

The nitro group , particularly in a nitroaromatic context, can function as a "masked electrophile."[7] Under specific enzymatic conditions, such as within the active site of certain enzymes, the nitro group can be reduced to reactive nitroso and hydroxylamine intermediates that can covalently modify nucleophilic residues like cysteine.[7][8] This property could allow for context-dependent labeling of proteins.

Chemical Properties of N-Ethyl-3-nitrobenzenesulfonamide:

PropertyValueReference
CAS Number 28860-09-5[9]
Molecular Formula C₈H₁₀N₂O₄S[9]
Molecular Weight 230.2 g/mol [9]

Potential Applications in Proteomics Research

The unique chemical features of N-Ethyl-3-nitrobenzenesulfonamide suggest several key applications in proteomics:

  • Target Identification and Validation: By using a tagged version of the compound, researchers can identify its protein binding partners in a cellular context, helping to elucidate its mechanism of action.[1][10]

  • Activity-Based Protein Profiling (ABPP): As a potential covalent modifier, it could be used to profile the activity of specific enzyme classes that recognize the sulfonamide or are susceptible to modification by the activated nitro group.[11]

  • Covalent Ligand Discovery: The compound could serve as a starting point for the development of more potent and selective covalent inhibitors for identified protein targets.[3]

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the use of N-Ethyl-3-nitrobenzenesulfonamide in a chemical proteomics workflow. These are based on established methods for covalent probes.[12][13]

Synthesis of an Alkyne-Tagged N-Ethyl-3-nitrobenzenesulfonamide Probe

To enable downstream detection and enrichment, a bioorthogonal handle, such as an alkyne group, must be incorporated into the molecule. This allows for "click chemistry" ligation to a reporter tag (e.g., biotin or a fluorophore).[14][15] A synthetic route would involve modifying the ethyl group or the benzene ring with a propargyl group.

Protocol for In-Cellular Protein Labeling
  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line) to 70-80% confluency.

    • Treat cells with the alkyne-tagged N-Ethyl-3-nitrobenzenesulfonamide probe at various concentrations (e.g., 1, 10, 50 µM) for a defined period (e.g., 1-4 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control probe (a structurally similar but non-reactive version, if available).[2]

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

Protocol for Click Chemistry and Protein Enrichment
  • Click Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents:

      • Biotin-azide (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

    • Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Protein Precipitation and Enrichment:

    • Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.

    • Pellet the proteins by centrifugation and wash the pellet with cold methanol.

    • Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.

    • Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature to enrich for biotinylated (probe-labeled) proteins.

    • Wash the beads extensively with 0.2% SDS in PBS, followed by PBS washes to remove non-specifically bound proteins.

Protocol for On-Bead Digestion and Mass Spectrometry
  • Reduction, Alkylation, and Digestion:

    • Resuspend the streptavidin beads in a buffer containing 6 M urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteines.

    • Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Elute any remaining peptides from the beads with a solution of 0.1% formic acid.

    • Combine the peptide solutions and desalt using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[16]

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[12]

Data Presentation and Analysis

Quantitative proteomics data should be presented in a clear and structured format to allow for easy interpretation and comparison across different experimental conditions.

Table 1: Hypothetical List of Proteins Covalently Modified by N-Ethyl-3-nitrobenzenesulfonamide Probe in a Cancer Cell Line. This table illustrates how to present identified protein targets with their quantitative data.

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe/Control)p-valueSite of Modification
P04637TP53Cellular tumor antigen p538.20.001Cys124
P622581433E14-3-3 protein epsilon6.50.005Tyr180
Q06830PRDX1Peroxiredoxin-15.10.012Cys52
P31946GDI1Rab GDP dissociation inhibitor alpha4.80.021Lys94
P60709ACTBActin, cytoplasmic 11.50.150-

Figure 1: Volcano Plot of Enriched Proteins. A volcano plot is a common way to visualize proteins that are significantly enriched in the probe-treated sample compared to the control.

VolcanoPlot Volcano Plot of Enriched Proteins P04637 P62258 Q06830 P31946 P60709 protein1 protein2 protein3 xaxis log2(Fold Change) yaxis -log10(p-value) origin

Volcano plot visualizing protein enrichment.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to clearly illustrate experimental workflows and biological pathways.

Experimental Workflow

The overall experimental workflow for target identification using an alkyne-tagged N-Ethyl-3-nitrobenzenesulfonamide probe is depicted below.

Proteomics_Workflow cluster_cell_culture In-Cell Labeling cluster_enrichment Enrichment cluster_ms Mass Spectrometry cells Cell Culture treatment Treat with Alkyne Probe cells->treatment lysis Cell Lysis treatment->lysis click Biotin-Azide Click Reaction lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Chemical proteomics workflow for target ID.
Hypothetical Signaling Pathway

Let's hypothesize that N-Ethyl-3-nitrobenzenesulfonamide targets a key kinase in a cancer-related signaling pathway. A diagram can illustrate this proposed mechanism.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Proliferation Cell Proliferation TF->Proliferation Probe N-Ethyl-3-nitro- benzenesulfonamide Probe->RAF Inhibition

Hypothetical inhibition of the MAPK pathway.

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide presents an intriguing scaffold for the development of novel chemical probes for proteomics research. Its sulfonamide and nitro functionalities offer potential for covalent modification of protein targets. While further research is required to validate its utility, the methodologies and frameworks presented in this guide provide a solid foundation for researchers to explore its applications in target discovery and functional proteomics. The successful application of such probes will undoubtedly contribute to a deeper understanding of complex biological processes and accelerate the development of new therapeutic agents.

References

Methodological & Application

Synthesis of N-Ethyl-3-nitrobenzenesulfonamide: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-Ethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and ethylamine. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the target compound. This synthesis is a fundamental example of sulfonamide formation, a critical reaction in the development of various pharmaceutical agents.

Introduction

Sulfonamides represent a significant class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The protocol described herein outlines the straightforward and efficient synthesis of N-Ethyl-3-nitrobenzenesulfonamide. This is achieved through the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with ethylamine, in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is widely applicable for the generation of diverse sulfonamide libraries for drug discovery programs.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide. The expected yield is based on typical results for similar sulfonamide synthesis reactions.

ParameterValue
Reactants
3-Nitrobenzenesulfonyl chloride1.0 eq
Ethylamine (70% in water)2.0 eq
Triethylamine1.5 eq
Solvent Dichloromethane (DCM)
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product Information
Product NameN-Ethyl-3-nitrobenzenesulfonamide
Molecular FormulaC₈H₁₀N₂O₄S
Molecular Weight230.24 g/mol
AppearanceOff-white to pale yellow solid
Expected Yield & Purity
Yield85-95% (representative)
Purity>95% (after purification)

Experimental Protocol

Materials and Equipment
  • 3-Nitrobenzenesulfonyl chloride (98%)

  • Ethylamine (70% solution in water)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Addition of Base and Amine: To the cooled solution, add triethylamine (1.5 eq). In a separate beaker, dilute the 70% aqueous ethylamine solution (2.0 eq) with a small amount of DCM. Add this ethylamine solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude N-Ethyl-3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary to yield a pure solid.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM start->reactants cooling 2. Cool solution to 0°C reactants->cooling addition 3. Add Triethylamine and dropwise add Ethylamine solution cooling->addition reaction 4. Stir at room temperature for 2-4 hours addition->reaction workup 5. Aqueous Work-up: - Wash with HCl, H₂O, NaHCO₃, Brine - Dry over MgSO₄ reaction->workup concentration 6. Concentrate under reduced pressure workup->concentration purification 7. Purify by recrystallization or column chromatography concentration->purification product N-Ethyl-3-nitrobenzenesulfonamide purification->product

Caption: Experimental workflow for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

Logical Relationship of Synthesis

logical_relationship sulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride (Electrophile) reaction_step Nucleophilic Substitution sulfonyl_chloride->reaction_step ethylamine Ethylamine (Nucleophile) ethylamine->reaction_step base Triethylamine (Acid Scavenger) base->reaction_step product N-Ethyl-3-nitrobenzenesulfonamide reaction_step->product byproduct Triethylammonium Chloride reaction_step->byproduct

Caption: Logical relationship of reactants and products in the synthesis.

Synthesis of N-Ethyl-3-nitrobenzenesulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed methodology based on established chemical principles.

Introduction

N-Ethyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of the nitro group and the ethylsulfonamide moiety makes this compound a versatile intermediate for the synthesis of more complex molecules. This protocol outlines the synthesis from commercially available starting materials, ensuring reproducibility and high purity of the final product.

Reaction Scheme

The synthesis of N-Ethyl-3-nitrobenzenesulfonamide is typically achieved through a two-step process. The first step involves the chlorosulfonation of nitrobenzene to produce 3-nitrobenzenesulfonyl chloride. The second step is the reaction of the resulting sulfonyl chloride with ethylamine to yield the desired product.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Nitrobenzene Nitrobenzene Reaction_Step1 Chlorosulfonation Nitrobenzene->Reaction_Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_Step1 Thionyl_Chloride Thionyl Chloride (optional) Thionyl_Chloride->Reaction_Step1 Step1_Product 3-Nitrobenzenesulfonyl Chloride Reaction_Step1->Step1_Product

Caption: Synthesis of the intermediate 3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

Step1_Product 3-Nitrobenzenesulfonyl Chloride Reaction_Step2 Sulfonamide Formation Step1_Product->Reaction_Step2 Ethylamine Ethylamine Ethylamine->Reaction_Step2 Base Base (e.g., Triethylamine or excess Ethylamine) Base->Reaction_Step2 Final_Product N-Ethyl-3-nitrobenzenesulfonamide Reaction_Step2->Final_Product

Caption: Final synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
NitrobenzeneC₆H₅NO₂123.11Liquid
Chlorosulfonic AcidClHO₃S116.52Liquid
3-Nitrobenzenesulfonyl ChlorideC₆H₄ClNO₄S221.62Solid
Ethylamine (70% in water)C₂H₇N45.08Liquid
N-Ethyl-3-nitrobenzenesulfonamide C₈H₁₀N₂O₄S 230.24 [1]Solid

Experimental Protocols

Materials and Equipment:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • Ethylamine (70% solution in water)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This procedure is based on established methods for the chlorosulfonation of nitrobenzene.

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Add chlorosulfonic acid (4 molar equivalents relative to nitrobenzene) to the flask and cool it in an ice bath.

  • Slowly add nitrobenzene (1 molar equivalent) dropwise from the dropping funnel while maintaining the temperature between 110-115°C.

  • After the addition is complete, heat the reaction mixture and stir for several hours.

  • Optionally, for improved yield, cool the mixture to 60-80°C and add thionyl chloride (0.2 to 1.0 molar equivalent) and continue stirring.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • The solid 3-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This protocol is adapted from procedures for the synthesis of similar nitrobenzenesulfonamides.[2]

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine a 70% aqueous solution of ethylamine and a suitable solvent such as methanol or dichloromethane.

  • Cool the solution to 0-5°C.

  • Add 3-nitrobenzenesulfonyl chloride (1 molar equivalent) portion-wise to the cooled ethylamine solution, ensuring the temperature remains below 5°C.[2]

  • Stir the reaction mixture vigorously at this temperature for approximately 15-30 minutes after the addition is complete.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add cold water to the reaction mixture to precipitate the product.[2]

  • Stir the mixture for an additional 30 minutes in the ice bath.[2]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any water-soluble impurities.

  • Dry the purified N-Ethyl-3-nitrobenzenesulfonamide under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a solid product. The purity and identity of the final compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • Nitrobenzene is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ethylamine is a flammable and corrosive liquid.

This detailed protocol provides a reliable method for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide, facilitating further research and development in the pharmaceutical industry.

Experimental Workflow Diagram

cluster_0 Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide cluster_2 Purification and Analysis S1_Start Start S1_Reactants Combine Nitrobenzene and Chlorosulfonic Acid S1_Start->S1_Reactants S1_Reaction Heat and Stir S1_Reactants->S1_Reaction S1_Workup Pour onto Ice and Filter S1_Reaction->S1_Workup S1_Product 3-Nitrobenzenesulfonyl Chloride S1_Workup->S1_Product S2_Reactants Combine 3-Nitrobenzenesulfonyl Chloride and Ethylamine Solution at 0-5°C S1_Product->S2_Reactants S2_Start Start S2_Start->S2_Reactants S2_Reaction Stir at 0-5°C S2_Reactants->S2_Reaction S2_Workup Add Water, Filter, and Wash S2_Reaction->S2_Workup S2_Product N-Ethyl-3-nitrobenzenesulfonamide S2_Workup->S2_Product Purification Recrystallization S2_Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Overall experimental workflow for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

References

N-Ethyl-3-nitrobenzenesulfonamide: An Essential Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Ethyl-3-nitrobenzenesulfonamide (CAS No: 28860-09-5, Molecular Formula: C₈H₁₀N₂O₄S) is a key organic intermediate playing a crucial role in the development of a variety of pharmaceutical compounds.[1] Its unique molecular structure, featuring a nitro-substituted benzene ring and an ethylsulfonamide functional group, offers versatile reactivity for the construction of complex molecular architectures. This compound and its isomers are recognized for their utility in synthesizing therapeutic agents ranging from antiglaucoma drugs to potential anticancer and antimicrobial agents. This document provides a detailed overview of its applications, synthesis protocols, and its role in drug development.

Physicochemical Properties

PropertyValue
CAS Number28860-09-5
Molecular FormulaC₈H₁₀N₂O₄S
Molecular Weight230.2 g/mol
Purity (Typical)≥98%
AppearanceWhite to light yellow crystalline solid
SolubilitySoluble in common organic solvents such as DMSO and methanol

Applications in Pharmaceutical Synthesis

While direct examples of marketed drugs synthesized from N-Ethyl-3-nitrobenzenesulfonamide are not prominently documented in publicly available literature, the utility of its isomers, particularly N-ethyl-2-nitrobenzenesulfonamide, provides a strong indication of its potential. Nitrobenzenesulfonamides, in general, are pivotal in medicinal chemistry.[2]

One of the most well-documented applications of a close isomer is the use of N-ethyl-2-nitrobenzenesulfonamide as a key intermediate in the synthesis of Dorzolamide .[3] Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.[3] The synthesis involves the reaction of the nitrobenzenesulfonamide intermediate with a protected thiophene derivative.[3]

Furthermore, benzenesulfonamide derivatives are being explored as potential cell cycle inhibitors for the treatment of solid tumors, including gastric, liver, and colorectal cancers.[4] The nitro group in these molecules can be a precursor to an amino group, which is a common feature in many biologically active compounds. The general class of nitroaromatic compounds is instrumental in the synthesis of a wide array of drugs, including nimesulide and nitrendipine.[5]

Experimental Protocols

The following protocols are based on established methods for the synthesis and reaction of N-alkyl nitrobenzenesulfonamides. The protocol for the synthesis of the 2-nitro isomer is presented as a direct, well-documented analogue for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.[3]

Protocol 1: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This protocol is adapted from the synthesis of the analogous N-ethyl-2-nitrobenzenesulfonamide.[3]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • 70% Ethylamine in water

  • Water

  • Methanol (optional, as a co-solvent)

Procedure:

  • In a reaction vessel, cool a 70% aqueous solution of ethylamine to 0-5 °C with an ice bath.

  • Portion-wise, add 3-nitrobenzenesulfonyl chloride to the cooled ethylamine solution, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture vigorously for 15-30 minutes at 0-5 °C until the transformation is complete (monitoring by TLC or LC-MS is recommended).

  • Add cold water to the reaction mixture to precipitate the product.

  • Continue stirring for an additional 30 minutes at 0-5 °C.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield N-Ethyl-3-nitrobenzenesulfonamide.

Expected Yield and Purity: Based on analogous syntheses, yields are typically in the range of 85-95% with a purity of >98%. For instance, the synthesis of N-ethyl-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride yielded 8.97 g from 10 g of the starting chloride.[3]

ReactantMolar EquivalentPurityExpected ProductExpected Yield
3-Nitrobenzenesulfonyl chloride1.0>98%N-Ethyl-3-nitrobenzenesulfonamide85-95%
70% Ethylamine in waterExcess
Protocol 2: Mitsunobu Reaction for the Synthesis of a Dorzolamide Analogue Intermediate

This protocol demonstrates a key reaction where an N-alkyl nitrobenzenesulfonamide is used to introduce a sulfonamide group into a molecule, a critical step in the synthesis of dorzolamide and related structures.[3]

Materials:

  • A suitable alcohol (e.g., cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide)

  • N-Ethyl-3-nitrobenzenesulfonamide

  • Triphenylphosphine (PPh₃) or Tributylphosphine (Bu₃P)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous aprotic solvent (e.g., Toluene, THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve the alcohol, N-Ethyl-3-nitrobenzenesulfonamide, and the phosphine in the anhydrous aprotic solvent.

  • Cool the mixture to -30 °C to -20 °C.

  • Slowly add the azodicarboxylate to the cooled mixture, maintaining the low temperature.

  • Stir the reaction at this temperature for several hours until completion (monitor by TLC or LC-MS).

  • Allow the reaction to warm to room temperature.

  • The product can be isolated by filtration if it precipitates, or by standard aqueous work-up and column chromatography.

ReactantMolar EquivalentSolventProductYield (based on 2-nitro analogue)
cis-4-hydroxy-thieno-[2,3-b]-thiopyran derivative1.0Toluenetrans-4-[N-ethyl-N-(3-nitrobenzenesulfonyl)amino]-thieno-[2,3-b]-thiopyran derivative~80%
N-Ethyl-3-nitrobenzenesulfonamide1.1
Triphenylphosphine1.2
Diisopropyl azodicarboxylate1.2

Reaction Workflow and Signaling Pathway

The synthesis of N-Ethyl-3-nitrobenzenesulfonamide and its subsequent use in pharmaceutical synthesis can be visualized as a streamlined workflow.

G cluster_synthesis Synthesis of Intermediate cluster_application Pharmaceutical Application 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl_chloride N-Ethyl-3-nitrobenzenesulfonamide N-Ethyl-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl_chloride->N-Ethyl-3-nitrobenzenesulfonamide Reaction Ethylamine Ethylamine Ethylamine->N-Ethyl-3-nitrobenzenesulfonamide Protected_Amine_Intermediate Protected Amine Intermediate N-Ethyl-3-nitrobenzenesulfonamide->Protected_Amine_Intermediate Mitsunobu Reaction Alcohol_Substrate Alcohol Substrate (e.g., thiophene derivative) Alcohol_Substrate->Protected_Amine_Intermediate Final_Pharmaceutical Final Pharmaceutical (e.g., Dorzolamide analogue) Protected_Amine_Intermediate->Final_Pharmaceutical Deprotection & Final Steps

Caption: Synthetic workflow from starting materials to a final pharmaceutical product using N-Ethyl-3-nitrobenzenesulfonamide as a key intermediate.

Nitrobenzenesulfonamide derivatives have also been identified as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a target in cancer therapy.[2] By inhibiting ERRα, these compounds can disrupt cancer cell metabolism and proliferation.[2]

G ERRa ERRα ERRE Estrogen-Related Response Element ERRa->ERRE binds to Target_Gene_Transcription Target Gene Transcription ERRa->Target_Gene_Transcription activates PGC1a PGC-1α (Coactivator) PGC1a->ERRa recruited by Metabolism_Proliferation Cancer Cell Metabolism & Proliferation Target_Gene_Transcription->Metabolism_Proliferation promotes N_Ethyl_3_nitrobenzenesulfonamide N-Ethyl-3-nitrobenzenesulfonamide (Inverse Agonist) N_Ethyl_3_nitrobenzenesulfonamide->ERRa inhibits

Caption: Simplified signaling pathway of ERRα and its inhibition by a nitrobenzenesulfonamide derivative.

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide is a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules. Drawing parallels from its isomers used in the synthesis of established drugs like dorzolamide, and considering the broader biological activity of nitrobenzenesulfonamides, N-Ethyl-3-nitrobenzenesulfonamide holds significant promise for the discovery and development of new therapeutic agents. The provided protocols and workflows serve as a practical guide for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for N-Ethyl-3-nitrobenzenesulfonamide as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups is paramount. The temporary masking of reactive functional groups, such as amines, prevents undesirable side reactions and allows for the selective transformation of other parts of a molecule. The nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for amines, prized for its facile introduction, stability to a range of reaction conditions, and mild cleavage.

This document provides detailed application notes and protocols for the use of a specific nosyl derivative, N-Ethyl-3-nitrobenzenesulfonamide , as a protecting group for primary and secondary amines. While less common than its 2-nitro and 4-nitro isomers, the 3-nitro substitution offers a distinct electronic profile that can be advantageous in certain synthetic contexts. These notes are intended to guide researchers in the effective application of this versatile protecting group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Ethyl-3-nitrobenzenesulfonamide is provided in the table below.

PropertyValue
CAS Number 28860-09-5
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Appearance White to yellow solid[1]
Melting Point 86–87 °C[1][2], 105–107 °C[3]

Key Applications and Advantages

The N-Ethyl-3-nitrobenzenesulfonyl group serves as a robust protecting group for amines with several key advantages:

  • Stability: N-nosyl amides are stable to strongly acidic and basic conditions, allowing for a wide range of subsequent chemical transformations.

  • Mild Deprotection: The nosyl group is readily cleaved under mild conditions using soft nucleophiles, typically thiolates, which is a significant advantage over more resilient protecting groups like the tosyl group.

  • Activation: The electron-withdrawing nature of the nitrobenzenesulfonyl group increases the acidity of the N-H proton in a protected primary amine, facilitating N-alkylation reactions, such as the Fukuyama-Mitsunobu reaction.

Experimental Protocols

The following sections provide detailed experimental protocols for the protection of amines with 3-nitrobenzenesulfonyl chloride (the precursor to the N-ethyl derivative) and the subsequent deprotection of the resulting N-Ethyl-3-nitrobenzenesulfonamide-protected amine.

Note: The following protocols are based on established procedures for other nitrobenzenesulfonyl chlorides and may require optimization for specific substrates when using 3-nitrobenzenesulfonyl chloride and forming the N-ethyl derivative.

Protocol 1: Protection of a Primary Amine

This protocol describes the reaction of a primary amine with 3-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide, which can then be N-ethylated in a subsequent step if desired.

Reaction Scheme:

reagents R-NH2 + 3-NO2-Ph-SO2Cl product R-NH-SO2-Ph-3-NO2 reagents->product Protection conditions Base (e.g., Et3N, Pyridine) DCM, 0 °C to rt

Amine Protection Workflow

Materials:

  • Primary amine

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenylsulfonyl)amine.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of an N-Ethyl-3-nitrobenzenesulfonamide

This protocol outlines the cleavage of the N-Ethyl-3-nitrobenzenesulfonyl group to regenerate the free amine using a thiol and a base.

Reaction Scheme:

reagents R-N(Et)-SO2-Ph-3-NO2 product R-NH-Et reagents->product Deprotection conditions Thiophenol, Base (e.g., K2CO3, KOH) Solvent (e.g., ACN, DMF) rt to 50 °C

Amine Deprotection Workflow

Materials:

  • N-Ethyl-3-nitrobenzenesulfonamide-protected amine

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-Ethyl-3-nitrobenzenesulfonamide-protected amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

  • Add thiophenol (2.0-3.0 eq) to the solution.

  • Add potassium carbonate (3.0 eq) or an aqueous solution of potassium hydroxide (2.5 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

Data Presentation

The following table summarizes representative data found in the literature for the synthesis and characterization of N-Ethyl-3-nitrobenzenesulfonamide and related compounds.

CompoundSynthesis YieldMelting Point (°C)¹H NMR Data (CDCl₃, 400 MHz)Reference
N-Ethyl-3-nitrobenzenesulfonamide75%-δ 8.66 (t, J=2.2 Hz, 1H), 8.39 (ddd, J=8.2, 2.2, 1.1 Hz, 1H), 8.16 (d, J=7.8 Hz, 1H), 7.72 (t, J=8.0 Hz, 1H), 3.20 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H)
N-Ethyl-3-nitrobenzenesulfonamide92%86-87δ 8.71 (t, J=2.0 Hz, 1H), 8.44 (ddd, J=8.8, 2.0, 1.2 Hz, 1H), 8.21 (ddd, J=7.6, 1.6, 1.2 Hz, 1H), 7.75 (t, J=8.4 Hz, 1H), 4.58 (br s, 1H, NH), 3.20 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H)[1][2]
4-Amino-N-ethyl-3-nitrobenzenesulfonamide78%-δ 8.36 (d, J=1.6 Hz, 1H), 8.01 (s, 2H, NH₂), 7.69 (dd, J=9.0, 1.6 Hz, 1H), 7.54–7.44 (m, 1H, NH), 7.15 (d, J=9.0 Hz, 1H), 2.82–2.72 (m, 2H), 0.99 (t, J=7.2 Hz, 3H)[4]

Signaling Pathways and Logical Relationships

The deprotection of a nosyl-protected amine proceeds through a well-established nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.

Deprotection_Mechanism NosylAmine N-Ethyl-3-nitrobenzenesulfonyl Amine Meisenheimer Meisenheimer Complex (Intermediate) NosylAmine->Meisenheimer + PhS⁻ Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer ProductFormation Product Formation Meisenheimer->ProductFormation Elimination FreeAmine Free Ethylamine Derivative ProductFormation->FreeAmine Byproducts Byproducts (PhS-SO₂-Ph-3-NO₂) ProductFormation->Byproducts

Deprotection Mechanism

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide is a valuable protecting group for amines, offering a balance of stability and mild cleavage conditions. The protocols and data presented in these application notes provide a foundation for its use in complex synthetic endeavors. Researchers and drug development professionals can leverage the unique properties of this reagent to achieve their synthetic goals, with the understanding that optimization for specific substrates is a standard and necessary part of the process development. The straightforward protection and deprotection procedures, coupled with the stability of the nosyl amide, make it an attractive option in the synthetic chemist's toolbox.

References

Application Notes and Protocols: N-Ethyl-3-nitrobenzenesulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the scientific literature did not yield specific applications or detailed protocols for the use of N-Ethyl-3-nitrobenzenesulfonamide as a direct precursor or reagent in the synthesis of common heterocyclic compounds such as pyridines, pyrimidines, or indoles.

While N-substituted sulfonamides and nitroaromatic compounds are broadly utilized in organic synthesis and medicinal chemistry, our comprehensive search for direct applications of N-Ethyl-3-nitrobenzenesulfonamide in cyclization or multicomponent reactions to form heterocyclic systems did not provide any established methodologies or experimental data.

The core requirements of providing detailed application notes, experimental protocols, quantitative data tables, and mechanistic diagrams for the synthesis of heterocyclic compounds using N-Ethyl-3-nitrobenzenesulfonamide cannot be fulfilled at this time due to the absence of relevant published research.

Researchers and drug development professionals interested in the synthesis of heterocyclic compounds are encouraged to explore established synthetic routes using alternative and well-documented starting materials. Methodologies such as the Hantzsch pyridine synthesis, Biginelli reaction for dihydropyrimidinones, and Fischer indole synthesis, among others, are widely reported and provide reliable and versatile pathways to these important chemical scaffolds.

For professionals seeking to innovate in this area, the exploration of N-Ethyl-3-nitrobenzenesulfonamide as a novel building block for heterocyclic synthesis could represent a new avenue of research. However, any such investigation would require foundational research to establish reaction conditions, determine product structures, and evaluate the scope and limitations of its reactivity in the context of heterocyclic ring formation.

We will continue to monitor the scientific literature for any developments in this area and will update this information as new research becomes available.

Application Notes and Protocols: N-Ethyl-3-nitrobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A ugust 20, 2025

Introduction

N-Ethyl-3-nitrobenzenesulfonamide is a member of the nitrobenzenesulfonamide class of organic compounds. While direct and extensive research into the specific medicinal chemistry applications of the 3-nitro isomer is limited in publicly available literature, the broader class of nitrobenzenesulfonamides and its isomers, particularly N-ethyl-2-nitrobenzenesulfonamide, have been noted for their utility as versatile synthetic intermediates in the development of therapeutic agents.[1][2] This document aims to provide an overview of the potential applications of N-Ethyl-3-nitrobenzenesulfonamide based on the activities of structurally related compounds and to offer generalized protocols for its synthesis and evaluation in common medicinal chemistry assays.

Nitrobenzenesulfonamides, in general, have garnered interest in drug discovery for their roles as precursors to a variety of biologically active molecules and, in some cases, for their intrinsic therapeutic properties.[1] Derivatives of the sulfonamide class have shown a wide range of pharmacological activities, including antimicrobial and anticancer effects.[3] The presence of the nitro group and the sulfonamide moiety provides reactive sites for further chemical modifications, making N-Ethyl-3-nitrobenzenesulfonamide a potentially valuable building block in medicinal chemistry.[4]

Physicochemical Properties

A summary of the key physicochemical properties of N-Ethyl-3-nitrobenzenesulfonamide is presented in Table 1.

Table 1: Physicochemical Properties of N-Ethyl-3-nitrobenzenesulfonamide

PropertyValueReference
CAS Number 28860-09-5[5]
Molecular Formula C₈H₁₀N₂O₄S[5]
Molecular Weight 230.2 g/mol [5]
Appearance White to light yellow crystals[4]
Purity ≥98%[5]
Solubility Soluble in DMSO and methanol[4]
Storage Room temperature[5]

Application in Synthesis

The primary documented application of N-ethyl-nitrobenzenesulfonamides is as a key intermediate in the synthesis of more complex pharmaceutical compounds.[2][4] The sulfonamide group can be readily alkylated or used in coupling reactions, while the nitro group can be reduced to an amine, which then serves as a handle for a wide array of chemical transformations.

Below is a generalized workflow for the utilization of N-Ethyl-3-nitrobenzenesulfonamide as a synthetic intermediate.

G cluster_0 Synthesis of N-Ethyl-3-nitrobenzenesulfonamide cluster_1 Functional Group Interconversion cluster_2 Derivatization 3-Nitrobenzenesulfonyl chloride 3-Nitrobenzenesulfonyl chloride N-Ethyl-3-nitrobenzenesulfonamide N-Ethyl-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl chloride->N-Ethyl-3-nitrobenzenesulfonamide Reaction Ethylamine Ethylamine Ethylamine->N-Ethyl-3-nitrobenzenesulfonamide Reduction Reduction N-Ethyl-3-nitrobenzenesulfonamide->Reduction N-Ethyl-3-aminobenzenesulfonamide N-Ethyl-3-aminobenzenesulfonamide Reduction->N-Ethyl-3-aminobenzenesulfonamide Amide Coupling Amide Coupling N-Ethyl-3-aminobenzenesulfonamide->Amide Coupling Final Compound Final Compound Amide Coupling->Final Compound Biologically Active Moiety Biologically Active Moiety Biologically Active Moiety->Amide Coupling

Figure 1: Synthetic utility of N-Ethyl-3-nitrobenzenesulfonamide.

Potential Biological Activities

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of N-Ethyl-3-nitrobenzenesulfonamide and its derivatives.

Protocol 1: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This protocol is adapted from the synthesis of the isomeric N-ethyl-2-nitrobenzenesulfonamide.[2]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • 70% Ethylamine in water

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

Procedure:

  • Chill a 70% solution of ethylamine in water to 0-5 °C in an ice bath.

  • Slowly add 3-nitrobenzenesulfonyl chloride portion-wise to the chilled ethylamine solution while stirring vigorously. Maintain the temperature of the reaction mixture between 0-5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes.

  • Add 80 mL of cold deionized water to the reaction mixture while maintaining the temperature.

  • Stir the resulting suspension for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain N-Ethyl-3-nitrobenzenesulfonamide.

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for assessing the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • N-Ethyl-3-nitrobenzenesulfonamide

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of N-Ethyl-3-nitrobenzenesulfonamide in DMSO.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (broth with bacteria and a known antibiotic) and negative control wells (broth with bacteria and DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Below is a workflow for the antimicrobial susceptibility testing.

Prepare Compound Stock Prepare Compound Stock Serial Dilution Serial Dilution Prepare Compound Stock->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results (MIC) Read Results (MIC) Incubate->Read Results (MIC)

References

Application Notes and Protocols for N-Ethyl-3-nitrobenzenesulfonamide as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and application databases reveals no established use of N-Ethyl-3-nitrobenzenesulfonamide as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

While the structure of N-Ethyl-3-nitrobenzenesulfonamide suggests potential reactivity towards nucleophilic functional groups such as amines and phenols, there are no documented protocols or applications in the analytical chemistry literature for its use in this context. The following information is provided to address the principles of derivatization for HPLC and GC-MS and to offer insights into common derivatization strategies for relevant analyte classes.

Principles of Derivatization in Chromatography

Derivatization is a chemical modification of an analyte to alter its physicochemical properties, making it more suitable for chromatographic analysis. The primary goals of derivatization are to:

  • Enhance Detectability: Introduce a chromophore or fluorophore to improve UV or fluorescence detection in HPLC.

  • Improve Volatility: Decrease the polarity of analytes for analysis by GC.

  • Improve Chromatographic Separation: Modify the analyte's structure to enhance its separation from other components in the sample matrix.

  • Increase Stability: Protect the analyte from degradation during analysis.

Hypothetical Derivatization Reaction with N-Ethyl-3-nitrobenzenesulfonamide

Theoretically, the sulfonyl group in N-Ethyl-3-nitrobenzenesulfonamide is not a good leaving group for a nucleophilic substitution reaction with amines or phenols. A more reactive species, such as a sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride), would be required to react with amines or phenols to form a stable sulfonamide or sulfonate ester derivative, respectively.

For illustrative purposes, a hypothetical reaction with a primary amine is shown below. It is critical to note that this is a theoretical reaction and not a documented analytical derivatization procedure.

G cluster_reactants Reactants cluster_products Products Analyte Primary Amine (R-NH2) Reaction + Analyte->Reaction Reagent N-Ethyl-3-nitrobenzenesulfonamide Reagent->Reaction Derivative N-substituted sulfonamide Byproduct Ethylamine Reaction->Derivative Reaction->Byproduct

Caption: Hypothetical reaction of a primary amine with N-Ethyl-3-nitrobenzenesulfonamide.

General Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for pre-column derivatization in HPLC or GC-MS analysis.

G Sample_Prep Sample Preparation (Extraction, Concentration) Derivatization Derivatization Reaction (Analyte + Reagent) Sample_Prep->Derivatization Add derivatizing reagent and catalyst (if needed) Reaction_Quench Reaction Quenching / Excess Reagent Removal Derivatization->Reaction_Quench Add quenching agent or perform extraction Analysis HPLC or GC-MS Analysis Reaction_Quench->Analysis Data_Processing Data Processing (Quantification) Analysis->Data_Processing

Caption: General workflow for pre-column derivatization and chromatographic analysis.

Alternative Derivatizing Agents for Amines and Phenols

For researchers interested in the derivatization of amines and phenols for HPLC or GC-MS analysis, a number of well-established reagents are commercially available.

For Primary and Secondary Amines:
  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives suitable for HPLC with fluorescence detection.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another common reagent for creating fluorescent derivatives of primary and secondary amines for HPLC analysis.

  • Pentafluorobenzoyl Chloride (PFBCl): Used in GC-MS to create derivatives with excellent electron-capturing properties, leading to high sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating agent that replaces active hydrogens on amines with a trimethylsilyl (TMS) group, increasing volatility for GC analysis.[1]

For Phenols:
  • Pentafluorobenzyl Bromide (PFBBr): Reacts with the hydroxyl group of phenols to form stable derivatives that are highly sensitive for GC-ECD or GC-NCI-MS analysis.

  • BSTFA: Also used to derivatize the hydroxyl group of phenols to increase their volatility for GC analysis.[1]

  • Acetic Anhydride: Can be used to acetylate phenols, creating less polar and more volatile derivatives for GC analysis.

Representative Experimental Protocol (Using an Alternative Reagent)

The following is a representative protocol for the derivatization of a primary amine using Dansyl Chloride for HPLC-fluorescence detection. This is provided as an example of a typical derivatization procedure.

Objective: To quantify a primary amine in a sample matrix by converting it to a fluorescent derivative.

Materials:

  • Amine standard solution (1 mg/mL)

  • Dansyl Chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Acetone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a series of calibration standards by diluting the amine standard solution. Extract the amine from the sample matrix if necessary.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • Reaction Termination: After incubation, cool the mixture to room temperature. The reaction is typically self-terminating as the excess Dansyl Chloride hydrolyzes.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase conditions prior to injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the derivatized amine from byproducts and matrix components.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm)

Data Presentation:

As there is no experimental data for the use of N-Ethyl-3-nitrobenzenesulfonamide as a derivatizing agent, no quantitative data tables can be provided. For the example protocol above, a table summarizing the retention time, limit of detection (LOD), limit of quantification (LOQ), and linearity for the derivatized amine would typically be generated.

ParameterValue
Retention Time (min)e.g., 8.5
Linearity (r²)> 0.999
LOD (ng/mL)e.g., 0.5
LOQ (ng/mL)e.g., 1.5

References

Experimental procedures for reactions involving N-Ethyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data related to the synthesis and potential applications of N-Ethyl 3-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry and a building block for proteomics research.

Overview and Physicochemical Properties

This compound (CAS No. 28860-09-5) is an organic compound featuring a nitro-substituted benzene ring and an ethylsulfonamide functional group.[1][2] This structure imparts versatility, making it a valuable intermediate in the synthesis of more complex molecules, including potential sulfa drugs and other biologically active compounds.[1] The presence of the nitro group influences its reactivity and solubility, and it can serve as a reactive site for various chemical transformations.[3] It is often utilized as a building block in the development of protein degraders.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28860-09-5[2][4][5]
Molecular Formula C₈H₁₀N₂O₄S[2][4][5]
Molecular Weight 230.2 g/mol [4][5]
Appearance White to light yellow crystals[1]
Purity Typically ≥98%[4]
Solubility Soluble in common organic solvents like DMSO and methanol[1]
Storage Room temperature, sealed in a dry environment[4][6]

Synthesis of this compound

Protocol 1: Synthesis of this compound (Adapted)

This protocol is adapted from the procedure for the synthesis of N-ethyl-2-nitrobenzenesulfonamide.[8]

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • 70% Ethylamine in water

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

Procedure:

  • Cool a 70% aqueous solution of ethylamine in a reaction flask using an ice bath to maintain a temperature of 0-5 °C.

  • While vigorously stirring, slowly add 3-nitrobenzenesulfonyl chloride portion-wise to the cooled ethylamine solution. Ensure the temperature does not exceed 5 °C during the addition.

  • After the complete addition of 3-nitrobenzenesulfonyl chloride, continue stirring the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • Add cold deionized water to the reaction mixture to precipitate the product.

  • Continue stirring for another 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the isolated solid with cold deionized water.

  • Dry the product to obtain this compound.

Table 2: Representative Reaction Parameters for Sulfonamide Synthesis

ParameterValue/ConditionReference
Starting Material 3-Nitrobenzenesulfonyl chloride[9][10]
Reagent Ethylamine (aqueous solution)[8]
Temperature 0-5 °C[8]
Reaction Time ~1 hour[8]
Workup Precipitation with water, filtration[8]

Note: The yield for the synthesis of the analogous N-ethyl-2-nitrobenzenesulfonamide is reported to be high.[8]

Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from nitrobenzene.

G Nitrobenzene Nitrobenzene SulfonylChloride 3-Nitrobenzenesulfonyl Chloride Nitrobenzene->SulfonylChloride  Sulfonylation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride ThionylChloride Thionyl Chloride (optional) ThionylChloride->SulfonylChloride Product This compound SulfonylChloride->Product  Amination Ethylamine Ethylamine Ethylamine->Product Purification Purification (Filtration, Washing, Drying) Product->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of various biologically active molecules. The sulfonamide moiety can participate in a range of chemical reactions, including nucleophilic substitutions and coupling reactions, allowing for the construction of complex molecular architectures.[1]

Protocol 2: Mitsunobu Reaction using a Nitrobenzenesulfonamide

N-substituted nitrobenzenesulfonamides can be used in Mitsunobu reactions to form carbon-nitrogen bonds. The following is a general procedure adapted from a patent describing the reaction of N-ethyl-2-nitrobenzenesulfonamide with a secondary alcohol.[8]

Materials:

  • cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide (or other suitable alcohol)

  • This compound

  • Triphenylphosphine or Tributylphosphine

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous aprotic solvent (e.g., Toluene, THF, CH₂Cl₂)

  • Nitrogen atmosphere

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the alcohol, this compound, and the phosphine reagent in the anhydrous solvent.

  • Cool the mixture to a low temperature (e.g., -20 to -30 °C).

  • Slowly add diisopropyl azadicarboxylate (DIAD) to the cooled mixture, maintaining the low temperature.

  • Stir the reaction mixture at low temperature for several hours, monitoring the reaction by a suitable method (e.g., TLC).

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture to 0-5 °C to induce precipitation of the product.

  • Isolate the product by filtration, wash with a cold solvent, and dry.

  • If necessary, purify the crude product by column chromatography.

Logical Flow for the Application of this compound

The following diagram illustrates the logical progression from the synthesis of this compound to its potential use in the development of bioactive compounds.

G cluster_synthesis Synthesis cluster_application Application Start Starting Materials (3-Nitrobenzenesulfonyl chloride, Ethylamine) Reaction1 Sulfonamide Formation Start->Reaction1 Product1 This compound Reaction1->Product1 Reaction2 Further Reactions (e.g., Mitsunobu, Nucleophilic Substitution) Product1->Reaction2 Intermediate Functionalized Intermediate Reaction2->Intermediate Bioactive Potential Bioactive Compound (e.g., Anticancer, Antimicrobial) Intermediate->Bioactive

Caption: Logical flow from synthesis to application of this compound.

Biological and Medicinal Context

Nitrobenzenesulfonamides, as a class of compounds, have garnered interest in drug discovery for a range of biological activities, including anticancer and antimicrobial properties.[7] While specific data on the biological activity of this compound is limited in the provided search results, the general activities of related sulfonamides suggest its potential as a scaffold for the development of novel therapeutic agents. For instance, various benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system and as antimicrobial agents.[11][12] The nitrobenzenesulfonamide moiety is a key feature in the design of molecules targeting specific biological pathways.[7] Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound and its derivatives.

References

N-Ethyl-3-nitrobenzenesulfonamide: Application Notes and Protocols for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class of compounds. While specific biological data for N-Ethyl-3-nitrobenzenesulfonamide is limited in publicly available literature, the broader class of nitrobenzenesulfonamides has emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. Notably, derivatives of p-nitrobenzenesulfonamide have been identified as potent inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism and a target of interest in oncology.

This document provides detailed application notes and protocols for the use of nitrobenzenesulfonamide compounds as chemical probes in biological studies, with a focus on their potential as ERRα inverse agonists. The data and protocols presented are based on studies of a representative p-nitrobenzenesulfonamide derivative, N-(2-(4-methoxyphenoxy)phenyl)-4-nitrobenzenesulfonamide (referred to as Compound 11 in several studies), and are intended to serve as a guide for investigating the biological effects of related compounds like N-Ethyl-3-nitrobenzenesulfonamide.

I. Chemical and Physical Properties

PropertyValueReference
Compound Name N-Ethyl-3-nitrobenzenesulfonamide-
CAS Number 28860-09-5[1]
Molecular Formula C₈H₁₀N₂O₄S[1]
Molecular Weight 230.2 g/mol [1]
Appearance White to light yellow crystals[2]
Solubility Soluble in common organic solvents like DMSO and methanol.[2]

II. Biological Activity and Data Presentation

Table 1: In Vitro Activity of Compound 11 as an ERRα Inverse Agonist
AssayCell LineEndpointIC₅₀ (µM)Reference
TR-FRET Assay-Inhibition of ERRα-LBD and PGC-1α interaction0.681[3]
Cell Viability AssayMDA-MB-231Inhibition of cell proliferation0.80[3][4]
Colony Formation AssayMCF-7Inhibition of colony formation~1.0 (47.5% inhibition)[3]
Colony Formation AssayMDA-MB-231Inhibition of colony formation~1.0 (70.3% inhibition)[3]
Table 2: In Vivo Antitumor Efficacy of Compound 11 in a Breast Cancer Xenograft Model
Animal ModelTumor TypeTreatment DoseEndpointResultReference
Nude MiceMDA-MB-231 Xenograft30 mg/kg (every other day)Tumor Volume23.58% tumor growth inhibition[3][4]

III. Signaling Pathway

Nitrobenzenesulfonamide-based ERRα inverse agonists are proposed to function by binding to the ligand-binding domain (LBD) of ERRα. This binding event disrupts the interaction between ERRα and its coactivator, PGC-1α, leading to the repression of ERRα target gene transcription. These target genes are often involved in metabolic pathways that support cancer cell growth and proliferation.

ERR_alpha_signaling_pathway ERRα Signaling Pathway and Inhibition cluster_nucleus Nucleus ERRa ERRα ERRE Estrogen-Related Response Element (ERRE) ERRa->ERRE Binds to PGC1a PGC-1α (Coactivator) PGC1a->ERRa Binds to TargetGenes Target Gene Transcription (e.g., PDK4) ERRE->TargetGenes Activates Metabolism Altered Metabolism TargetGenes->Metabolism Proliferation Cell Proliferation & Invasion Metabolism->Proliferation Probe N-Ethyl-3-nitrobenzenesulfonamide (Chemical Probe) Probe->ERRa Inhibits Interaction

ERRα signaling pathway and its inhibition.

IV. Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of a nitrobenzenesulfonamide-based chemical probe.

Protocol 1: General Synthesis of N-substituted Nitrobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted nitrobenzenesulfonamides.

synthesis_workflow General Synthesis Workflow Start Starting Materials: - Nitrobenzenesulfonyl chloride - Amine (e.g., Ethylamine) Reaction Reaction: - Dissolve amine in a suitable solvent. - Add nitrobenzenesulfonyl chloride portion-wise at 0-5°C. - Stir for several hours at room temperature. Start->Reaction Workup Work-up: - Quench reaction with water. - Extract with an organic solvent (e.g., ethyl acetate). - Wash organic layer with brine. Reaction->Workup Purification Purification: - Dry organic layer over anhydrous sodium sulfate. - Evaporate solvent under reduced pressure. - Purify by column chromatography or recrystallization. Workup->Purification Product Final Product: N-substituted nitrobenzenesulfonamide Purification->Product

Workflow for N-substituted nitrobenzenesulfonamide synthesis.

Materials:

  • Nitrobenzenesulfonyl chloride

  • Primary or secondary amine (e.g., ethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) and base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of nitrobenzenesulfonyl chloride (1.0 eq) in the anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted nitrobenzenesulfonamide.

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for ERRα Inverse Agonist Activity

This protocol is for determining the ability of a test compound to disrupt the interaction between the ERRα ligand-binding domain (LBD) and a coactivator peptide (e.g., PGC-1α).

Materials:

  • Terbium-labeled anti-GST antibody

  • GST-tagged ERRα-LBD

  • Fluorescein-labeled PGC-1α coactivator peptide

  • Test compound (e.g., N-Ethyl-3-nitrobenzenesulfonamide) dissolved in DMSO

  • Assay buffer (e.g., TR-FRET Coregulator Buffer)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in DMSO.

  • Prepare a master mix containing the assay buffer, Terbium-labeled anti-GST antibody, and GST-tagged ERRα-LBD.

  • Add the master mix to the wells of the 384-well plate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

  • Prepare a solution of the fluorescein-labeled PGC-1α coactivator peptide in assay buffer.

  • Add the coactivator peptide solution to all wells.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).

  • Calculate the emission ratio (520 nm / 495 nm) and plot the ratio against the logarithm of the test compound concentration to determine the IC₅₀ value.

tr_fret_workflow TR-FRET Assay Workflow Start Prepare Reagents: - Test Compound Dilutions - ERRα-LBD/Antibody Mix - PGC-1α Peptide Solution Dispense1 Dispense ERRα-LBD/ Antibody Mix to Plate Start->Dispense1 Dispense2 Add Test Compound or Vehicle Dispense1->Dispense2 Dispense3 Add PGC-1α Peptide Solution Dispense2->Dispense3 Incubate Incubate at Room Temperature Dispense3->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Analyze Data: - Calculate Emission Ratio - Determine IC₅₀ Read->Analyze

Workflow for the TR-FRET assay.
Protocol 3: Cell Migration and Invasion Assays

This protocol describes the use of a transwell assay to assess the effect of a test compound on cancer cell migration and invasion.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium with and without fetal bovine serum (FBS)

  • Test compound dissolved in DMSO

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel (for invasion assay)

  • 24-well plates

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by incubating in a serum-free medium.

  • For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Resuspend serum-starved cells in a serum-free medium containing the test compound at various concentrations or DMSO (vehicle control).

    • Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a CO₂ incubator.

  • Analysis:

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Wash the inserts and allow them to air dry.

    • Count the number of stained cells in several fields of view using a microscope.

    • Quantify the results and compare the different treatment groups.

V. Concluding Remarks

N-Ethyl-3-nitrobenzenesulfonamide and related nitrobenzenesulfonamide compounds represent a promising class of molecules for chemical biology and drug discovery. The provided application notes and protocols, based on the characterization of a potent ERRα inverse agonist, offer a comprehensive framework for investigating the biological activities of these compounds. Researchers are encouraged to adapt and optimize these methodologies for their specific research questions and to further explore the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for the Mitsunobu Reaction: Synthesis of N-Ethyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and amines, with inversion of stereochemistry.[1][2] A significant modification, the Fukuyama-Mitsunobu reaction, facilitates the N-alkylation of sulfonamides, providing a reliable route to secondary sulfonamides.[3] This protocol details the application of the Mitsunobu reaction for the synthesis of N-Ethyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonamide and ethanol. 3-Nitrobenzenesulfonamides are often employed as nucleophiles in these reactions due to their increased acidity, which favors the reaction pathway.[4]

Reaction Principle

The reaction proceeds through the activation of the alcohol (ethanol) by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The phosphine and azodicarboxylate form a betaine intermediate, which then deprotonates the sulfonamide. The resulting alkoxide from the activated alcohol undergoes nucleophilic attack by the sulfonamide anion in an SN2 fashion, leading to the desired N-alkylated product and triphenylphosphine oxide as a byproduct.[1]

Key Reagents and Solvents

Reagent/SolventRoleMolar Mass ( g/mol )Key Characteristics
3-NitrobenzenesulfonamideNucleophile202.18The acidic proton on the nitrogen allows for deprotonation and subsequent alkylation.
EthanolAlcohol (Ethyl source)46.07A primary alcohol that acts as the electrophile after activation.
Triphenylphosphine (PPh₃)Reducing Agent262.29Activates the azodicarboxylate and is converted to triphenylphosphine oxide.
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)Oxidizing AgentDEAD: 174.15, DIAD: 202.21Activates the phosphine, facilitating the formation of the alkoxyphosphonium salt. DIAD is often preferred due to its lower toxicity and greater stability.
Tetrahydrofuran (THF)Solvent72.11Anhydrous THF is a common solvent for Mitsunobu reactions as it dissolves the reagents and is relatively inert under the reaction conditions.[5]

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration with respect to the sulfonamide) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Alcohol: Add ethanol (1.2 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 10-15 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of sulfonamides using the Mitsunobu reaction, based on analogous transformations reported in the literature.[1][6]

EntrySulfonamideAlcoholPhosphine (eq)Azodicarboxylate (eq)SolventTemp (°C)Time (h)Yield (%)
13-NitrobenzenesulfonamideEthanolPPh₃ (1.5)DIAD (1.5)THF0 to RT1875-85 (estimated)
22-NitrobenzenesulfonamidePrimary AlcoholPPh₃ (1.3)DEAD (1.3)THFRT1280-90[6]
3NsNH₂Primary AlcoholPPh₃ (1.5)DIAD (1.5)THFRT2474[6]
4NsNHBocPrimary AlcoholPPh₃ (1.5)DIAD (1.5)DMERT1278[6]

Ns represents the 2-nitrobenzenesulfonyl group. NsNH₂ is 2-nitrobenzenesulfonamide.

Visualizations

Mitsunobu_Workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Combine 3-Nitrobenzenesulfonamide (1.0 eq) and Triphenylphosphine (1.5 eq) in a flame-dried flask under N₂ B Add anhydrous THF and stir to dissolve A->B C Add Ethanol (1.2 eq) B->C D Cool to 0 °C C->D E Slowly add DIAD (1.5 eq) D->E F Warm to RT and stir for 12-24h E->F G Concentrate in vacuo F->G H Redissolve in Ethyl Acetate G->H I Wash with aq. NaHCO₃ and brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Flash Column Chromatography J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Mitsunobu_Mechanism Simplified Mitsunobu Reaction Mechanism for Sulfonamide N-Alkylation reagents PPh₃ + DIAD betaine Betaine Intermediate [Ph₃P⁺-N(CO₂iPr)N⁻-CO₂iPr] reagents->betaine Formation sulfonamide_anion Sulfonamide Anion (R-SO₂NH⁻) betaine->sulfonamide_anion Deprotonation alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OEt] betaine->alkoxyphosphonium Activation of Alcohol sulfonamide 3-Nitrobenzenesulfonamide (R-SO₂NH₂) product This compound (R-SO₂NHEt) sulfonamide_anion->product SN2 Attack alcohol Ethanol (Et-OH) tppo Triphenylphosphine Oxide (Ph₃P=O) alkoxyphosphonium->tppo Byproduct Formation

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation of sulfonamides.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Ethyl 3-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Ethyl 3-nitrobenzenesulfonamide. The following information is structured to address specific issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to low product yield.

Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield synthesis of this compound, begin by verifying the fundamentals of your experimental setup and reagents. Key areas to investigate include:

  • Reagent Quality:

    • 3-Nitrobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 3-nitrobenzenesulfonic acid.[1][2] It is crucial to use a freshly opened bottle or repurify the sulfonyl chloride if it has been stored for an extended period. The purity of the starting material should be verified.[1]

    • Ethylamine: Ensure the ethylamine solution's concentration is accurate and that the reagent is pure.

    • Solvent: Use anhydrous (dry) solvents, as water will react with the sulfonyl chloride.[1][2]

    • Base: If a tertiary amine base such as triethylamine or pyridine is used, it must be pure and dry.[2]

  • Reaction Conditions:

    • Stoichiometry: Carefully re-check the molar ratios of your reactants. A common approach is to use a slight excess of ethylamine to ensure the complete consumption of the sulfonyl chloride.[1]

    • Temperature: The reaction is exothermic. It is often initiated at a low temperature (e.g., 0-5 °C) to control the reaction rate and then allowed to warm to room temperature.[1][3] Inadequate temperature control can lead to side reactions.[1]

    • Inert Atmosphere: To prevent moisture from interfering with the reaction, it is best to conduct the synthesis under an inert atmosphere, such as nitrogen or argon.[1][2]

Q2: I've confirmed my reagents and setup are correct, but the yield is still low. What are the likely side reactions?

A2: Several side reactions can compete with the desired sulfonamide formation:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, any trace of water in the reaction mixture can hydrolyze the 3-nitrobenzenesulfonyl chloride to 3-nitrobenzenesulfonic acid, which will not react with the ethylamine.[1][2]

  • Formation of a Disulfonamide (secondary reaction): If the initially formed this compound is deprotonated by the base, it can act as a nucleophile and react with another molecule of 3-nitrobenzenesulfonyl chloride. This is more likely if a strong, non-hindered base is used or if the reaction temperature is too high.

  • Reaction with Solvent: Ensure your chosen solvent is inert. Protic solvents, for example, can react with the sulfonyl chloride.[1]

Q3: How can I tell if my starting 3-nitrobenzenesulfonyl chloride has degraded?

A3: A simple way to check for degradation is to look for the presence of 3-nitrobenzenesulfonic acid. You can do this by taking a small sample of the sulfonyl chloride, dissolving it in a suitable solvent, and analyzing it by thin-layer chromatography (TLC) against a standard of the sulfonic acid, if available. The sulfonic acid will be significantly more polar than the sulfonyl chloride.

Q4: I am having difficulty purifying the final product. What is a recommended work-up and purification procedure?

A4: A standard work-up procedure involves quenching the reaction with water to precipitate the crude product and dissolve any remaining ethylamine hydrochloride and other water-soluble byproducts. The crude solid can then be collected by filtration, washed with cold water, and dried. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) is often effective. If impurities persist, column chromatography on silica gel may be necessary.

Quantitative Data Summary

The following table summarizes key reaction parameters for the synthesis of this compound. These values are recommendations and may require optimization for your specific setup.

ParameterRecommended RangeNotes
Molar Ratio (Ethylamine : Sulfonyl Chloride) 1.1 : 1 to 1.5 : 1A slight excess of ethylamine helps to drive the reaction to completion and can also act as a base.[1]
Molar Ratio (Base : Sulfonyl Chloride) 1.1 : 1 to 1.5 : 1If a separate base (e.g., triethylamine, pyridine) is used.
Reaction Temperature 0 °C to Room TemperatureIt is advisable to add the sulfonyl chloride to the ethylamine solution at 0 °C to control the initial exotherm.[1][3]
Reaction Time 1 to 12 hoursReaction progress should be monitored by TLC.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileThe solvent must be anhydrous.[1][2]

Detailed Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Ethylamine (e.g., 70% solution in water or as a solution in an appropriate organic solvent)

  • Triethylamine (optional, if not using excess ethylamine as the base)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in anhydrous DCM. If using a separate base like triethylamine, add it to this solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the cooled ethylamine solution over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with dilute HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of N-Ethyl 3-nitrobenzenesulfonamide reagent_check Verify Reagent Quality - Sulfonyl Chloride (moisture-free?) - Ethylamine (correct concentration?) - Solvent (anhydrous?) - Base (dry?) start->reagent_check condition_check Review Reaction Conditions - Stoichiometry correct? - Temperature controlled (0°C start)? - Inert atmosphere used? reagent_check->condition_check Reagents OK re_run_synthesis Re-run Synthesis with Purified/New Reagents and Optimized Conditions reagent_check->re_run_synthesis Reagents Impure side_reactions Investigate Side Reactions - TLC for sulfonic acid (hydrolysis) - Check for disulfonamide byproduct condition_check->side_reactions Conditions Correct condition_check->re_run_synthesis Conditions Incorrect purification_issue Assess Purification Step - Product lost during work-up? - Incomplete extraction? - Recrystallization solvent appropriate? side_reactions->purification_issue No Major Side Products side_reactions->re_run_synthesis Side Products Detected (Adjust Conditions) purification_issue->re_run_synthesis Yes, work-up OK optimize_purification Optimize Purification - Adjust extraction pH - Test alternative recrystallization solvents purification_issue->optimize_purification No, suspect loss

References

Technical Support Center: Optimization of N-Ethyl 3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the synthesis of N-Ethyl 3-nitrobenzenesulfonamide. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.[1] This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride. A base is typically required to neutralize the HCl generated during the reaction.

Q2: What are the critical reaction parameters that influence the yield and purity of this compound?

A2: Several factors can significantly impact the success of the synthesis:

  • Purity of Starting Materials: The purity of both 3-nitrobenzenesulfonyl chloride and ethylamine is crucial. 3-nitrobenzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1]

  • Reaction Temperature: Temperature control is vital to prevent the decomposition of the sulfonyl chloride and minimize the formation of side products.[1]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for achieving high yields. The base should be strong enough to scavenge the HCl produced but not so strong as to cause unwanted side reactions. The solvent must be inert to the reactants and capable of dissolving them.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled. An excess of the amine is sometimes used to drive the reaction to completion and can also act as the base.[1]

Q3: What are the common impurities I might encounter in my crude product?

A3: Common impurities can include:

  • Unreacted 3-nitrobenzenesulfonyl chloride: This can be an issue if the reaction does not go to completion.

  • 3-Nitrobenzenesulfonic acid: This forms from the hydrolysis of the starting sulfonyl chloride if moisture is present in the reaction.[1]

  • Ethylammonium chloride: This salt is a byproduct of the reaction when a base is used to neutralize HCl.

  • Side products from reactions with the solvent: Certain solvents may react with the starting materials under the reaction conditions.

Q4: What are the recommended methods for purifying the final product?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective technique for removing impurities, provided a suitable solvent or solvent system can be identified.

  • Column Chromatography: This method is useful for separating the desired product from closely related impurities that are difficult to remove by recrystallization.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Product Formation 1. Degraded Starting Material: 3-nitrobenzenesulfonyl chloride is moisture-sensitive and may have hydrolyzed.[1] 2. Insufficiently Reactive Amine: While ethylamine is generally reactive, impurities can affect its nucleophilicity. 3. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate.1. Use freshly opened or properly stored 3-nitrobenzenesulfonyl chloride. Confirm its purity by melting point or spectroscopic analysis. 2. Ensure the ethylamine is of high purity. 3. Gradually warm the reaction mixture after the initial addition of reactants, and monitor the progress using Thin Layer Chromatography (TLC).
Presence of Significant Side Products 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the solvent or on the glassware.[1] 2. Reaction with Solvent: The chosen solvent may not be inert under the reaction conditions. 3. High Reaction Temperature: Elevated temperatures can lead to the decomposition of reactants and the formation of byproducts.1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Select a non-reactive, aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). 3. Control the temperature carefully, especially during the addition of reactants. Consider adding the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) before allowing it to warm.[1]
Difficulty in Product Isolation and Purification 1. Product is an Oil or Gummy Solid: This can make filtration and handling difficult. 2. Poor Separation during Recrystallization: The chosen solvent may not be optimal, leading to co-precipitation of impurities. 3. Product Streaking on TLC Plate: This can indicate the presence of acidic or basic impurities.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended. 2. Perform a systematic solvent screen to find a single solvent or a binary solvent system that provides good crystal formation upon cooling. 3. Wash the crude product with a dilute acid and then a dilute base to remove basic and acidic impurities, respectively, before attempting purification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of sulfonamide synthesis, based on general principles and literature on similar reactions.

Table 1: Effect of Solvent on Reaction Yield

Solvent Dielectric Constant (ε) General Effect on Sulfonamide Synthesis Expected Yield Range
Dichloromethane (DCM)9.1Good solubility for reactants, aprotic and inert.High
Acetonitrile (MeCN)37.5Polar aprotic, good for dissolving reactants and stabilizing intermediates.High
Tetrahydrofuran (THF)7.6Aprotic, good solvent for many organic reactions.Moderate to High
Water80.1Can lead to significant hydrolysis of the sulfonyl chloride.[1]Low
Ethanol (EtOH)24.6Protic solvent that can react with the sulfonyl chloride.Low to Moderate

Table 2: Effect of Base on Reaction Yield

Base pKa of Conjugate Acid General Effect on Sulfonamide Synthesis Expected Yield Range
Pyridine5.25Commonly used, acts as a nucleophilic catalyst and base.High
Triethylamine (TEA)10.75A stronger, non-nucleophilic base. Very effective at scavenging HCl.High
Diisopropylethylamine (DIPEA)11.0A sterically hindered, non-nucleophilic base.High
Excess Ethylamine10.63Can serve as both reactant and base.[1]Moderate to High
Sodium Bicarbonate (NaHCO₃)6.35 (for H₂CO₃)A weaker inorganic base, may require longer reaction times.Moderate

Experimental Protocols

1. Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from a known procedure for the synthesis of 3-nitrobenzenesulfonyl chloride.[2]

  • Step 1: In a fume hood, cautiously add 123.1 g (1.0 mol) of nitrobenzene dropwise to 521.0 g (4.4 mol) of chlorosulfonic acid over 4 hours, maintaining the temperature at 112 °C.

  • Step 2: Stir the mixture at 112 °C for an additional 4 hours.

  • Step 3: Cool the reaction mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.

  • Step 4: Continue stirring at 70 °C until the evolution of gas ceases.

  • Step 5: Cool the mixture to 5 °C and carefully pour it into ice water.

  • Step 6: Filter the precipitated 3-nitrobenzenesulfonyl chloride using suction filtration.

  • Step 7: Wash the solid with cold water and then with a cold sodium bicarbonate solution.

  • Step 8: Dry the product to obtain 3-nitrobenzenesulfonyl chloride. The expected yield is approximately 96%.[2]

2. Synthesis of this compound

This is a general protocol based on standard sulfonamide synthesis procedures.

  • Step 1: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane (DCM).

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: In a separate flask, dissolve ethylamine (2.2 equivalents) in anhydrous DCM.

  • Step 4: Add the ethylamine solution dropwise to the cooled 3-nitrobenzenesulfonyl chloride solution over 30 minutes.

  • Step 5: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Step 6: Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Step 7: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Step 8: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 9: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Dissolve Sulfonyl Chloride Dissolve 3-nitrobenzenesulfonyl chloride in anhydrous DCM Start->Dissolve Sulfonyl Chloride Cool Reaction Cool to 0 °C Dissolve Sulfonyl Chloride->Cool Reaction Add Amine Add ethylamine solution dropwise Cool Reaction->Add Amine Prepare Amine Solution Prepare ethylamine solution in anhydrous DCM Prepare Amine Solution->Add Amine React Stir at room temperature (12-16h) Add Amine->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry and Concentrate Dry (Na2SO4) and concentrate Workup->Dry and Concentrate Purify Purify by recrystallization or column chromatography Dry and Concentrate->Purify Final Product This compound Purify->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Low Yield Start Low Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Check_Moisture Reaction Anhydrous? Check_Purity->Check_Moisture Yes Impure_SM Purify Starting Materials Check_Purity->Impure_SM No Check_Temp Check Reaction Temperature Check_Moisture->Check_Temp Yes Not_Anhydrous Use Anhydrous Solvents/Inert Atmosphere Check_Moisture->Not_Anhydrous No Check_Base Is Base Appropriate? Check_Temp->Check_Base Yes Incorrect_Temp Optimize Temperature (e.g., cool then warm) Check_Temp->Incorrect_Temp No Incorrect_Base Optimize Base (e.g., TEA, Pyridine) Check_Base->Incorrect_Base No

References

Technical Support Center: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N-Ethyl-3-nitrobenzenesulfonamide?

The most common and direct method for synthesizing N-Ethyl-3-nitrobenzenesulfonamide is the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.[1] This is a nucleophilic substitution reaction where the amino group of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common byproducts observed in this synthesis?

Several byproducts can form during the synthesis of N-Ethyl-3-nitrobenzenesulfonamide. The presence and quantity of these byproducts are highly dependent on the reaction conditions. The most frequently encountered byproducts include:

  • N,N-bis(3-nitrobenzenesulfonyl)ethylamine (Disulfonylation Product): This is a common byproduct when reacting a primary amine with a sulfonyl chloride.[1] It forms when the initially produced N-Ethyl-3-nitrobenzenesulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of 3-nitrobenzenesulfonyl chloride.

  • 3-Nitrobenzenesulfonic Acid: This byproduct results from the hydrolysis of the starting material, 3-nitrobenzenesulfonyl chloride. This can occur if there is moisture in the reaction solvent or reagents.

  • N,N-Diethyl-3-nitrobenzenesulfonamide: While less common with primary amines, overalkylation can sometimes occur, leading to the formation of the diethylated product.

  • Unreacted Starting Materials: Residual 3-nitrobenzenesulfonyl chloride and ethylamine may also be present as impurities in the final product if the reaction does not go to completion or if the stoichiometry is not carefully controlled.

Q3: How can the formation of the disulfonylation byproduct be minimized?

The formation of the N,N-bis(3-nitrobenzenesulfonyl)ethylamine byproduct can be minimized by carefully controlling the reaction conditions:

  • Stoichiometry: Using a slight excess of ethylamine relative to 3-nitrobenzenesulfonyl chloride can help to ensure that the sulfonyl chloride preferentially reacts with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide product.

  • Slow Addition: Adding the 3-nitrobenzenesulfonyl chloride solution slowly to the ethylamine solution helps to maintain a low concentration of the sulfonyl chloride, further favoring the primary reaction.[1]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.[1]

Q4: What is the role of the base in this reaction, and which bases are typically used?

A base is used to neutralize the hydrochloric acid (HCl) that is formed during the reaction. This is crucial as the HCl can protonate the ethylamine, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include tertiary amines like triethylamine or pyridine. An excess of the primary amine (ethylamine) can also act as the base.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of significant amounts of byproducts. - Loss of product during work-up and purification.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation (see FAQs). - Ensure efficient extraction and purification methods are employed.
Presence of a Second, Less Polar Spot/Peak (Disulfonylation Product) - The N-H proton of the desired product is acidic and can be deprotonated, leading to a second sulfonylation.[1]- Use a slight excess of ethylamine. - Add the 3-nitrobenzenesulfonyl chloride slowly to the reaction mixture. - Maintain a low reaction temperature.
Presence of a Highly Polar Impurity (3-Nitrobenzenesulfonic Acid) - Hydrolysis of 3-nitrobenzenesulfonyl chloride due to the presence of water in the solvent or reagents.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Product is an Oil or Difficult to Crystallize - Presence of impurities that inhibit crystallization.- Purify the crude product using column chromatography to remove byproducts. - Attempt crystallization from a different solvent system.

Experimental Protocols

General Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Ethylamine (e.g., 70% solution in water or as a solution in an organic solvent)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine or pyridine, if not using excess ethylamine)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the flask to 0-5 °C using an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred ethylamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Byproduct Formation Pathways

Byproduct_Formation A 3-Nitrobenzenesulfonyl Chloride C N-Ethyl-3-nitrobenzenesulfonamide (Desired Product) A->C + Ethylamine (B) E 3-Nitrobenzenesulfonic Acid (Hydrolysis Byproduct) A->E + H2O (F) H N,N-Diethyl-3-nitrobenzenesulfonamide (Overalkylation Byproduct) A->H + Diethylamine (from side reaction) B Ethylamine B->C D N,N-bis(3-nitrobenzenesulfonyl)ethylamine (Disulfonylation Byproduct) C->D + 3-Nitrobenzenesulfonyl Chloride (A) - H+ C->D F H2O F->E G Base G->D - H+

Caption: Reaction scheme for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide and its common byproducts.

References

Technical Support Center: Purification of N-Ethyl 3-nitrobenzenesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Ethyl 3-nitrobenzenesulfonamide using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the purification of this compound by column chromatography?

A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (a solvent or solvent mixture). This compound, being a moderately polar compound due to the presence of the nitro and sulfonamide groups, will adhere to the polar silica gel. By using a mobile phase of appropriate polarity, it can be selectively eluted from the column, separating it from less polar and more polar impurities.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: The synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine. Common impurities may include:

  • Unreacted 3-nitrobenzenesulfonyl chloride: This starting material is more reactive and can be separated.

  • Unreacted ethylamine: Being highly polar and volatile, it is usually removed during the work-up procedure.

  • Bis(3-nitrophenylsulfonyl)ethylamine: This is a potential byproduct where the ethylamine has reacted with two molecules of the sulfonyl chloride.

  • Hydrolysis products: 3-nitrobenzenesulfonic acid can be formed if water is present in the reaction.

Q3: How do I choose the right solvent system (mobile phase) for the column?

A3: The ideal solvent system should provide a good separation between your desired product and any impurities. This is typically determined by Thin Layer Chromatography (TLC) before running the column. A good mobile phase will give your product an Rf value of approximately 0.2-0.4. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. You can adjust the ratio of these solvents to achieve the desired separation. For example, starting with a higher ratio of hexane to ethyl acetate (e.g., 4:1) and gradually increasing the proportion of ethyl acetate.

Q4: What is the difference between isocratic and gradient elution, and which one is better for this purification?

A4:

  • Isocratic elution uses a single, constant composition of the mobile phase throughout the entire separation.

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexane).

For purifying this compound from a reaction mixture with multiple impurities of varying polarities, gradient elution is generally more effective . It allows for the initial elution of non-polar impurities with a low-polarity solvent, followed by the elution of your product as the polarity is increased, and finally, the removal of highly polar impurities that are strongly adsorbed to the silica gel.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound has poor solubility in the mobile phase. 3. The compound may have degraded on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). 2. Ensure your chosen mobile phase can dissolve the compound. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase, but be cautious as this can sometimes affect separation. 3. Check the stability of your compound on silica gel using a TLC test before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Product is eluting too quickly (with the solvent front). 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation of the product from impurities (co-elution). 1. The mobile phase polarity is not optimized. 2. The column was not packed properly (channeling). 3. The column was overloaded with the crude sample.1. Perform a more thorough TLC analysis to find the optimal solvent system. A slower, more gradual gradient during elution can improve separation. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Streaking or tailing of the product band. 1. The sample was not loaded onto the column in a concentrated band. 2. The compound is interacting strongly with the acidic sites on the silica gel. 3. The sample is not fully soluble in the mobile phase.1. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can also help.[1] 2. Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. 3. Ensure complete dissolution of the sample before loading.
Crystallization of the product on the column. 1. The concentration of the product is too high in a particular fraction. 2. The mobile phase is a poor solvent for the crystalline form of the product.1. This is a rare issue but can sometimes occur. If it happens, you may need to switch to a solvent system where the product is more soluble. In some cases, the column may need to be unpacked to recover the product.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate

Procedure:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 v/v) and pour a small amount of each into separate developing chambers.

  • Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the product spot in each solvent system. The ideal system will give an Rf value of ~0.2-0.4 for this compound.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Crude this compound

  • Optimal mobile phase (determined by TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

    • Alternatively, perform a "dry load" by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and evaporating the solvent to get a free-flowing powder. Add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:

      • 9:1 Hexane/Ethyl Acetate (2 column volumes)

      • 4:1 Hexane/Ethyl Acetate (4 column volumes)

      • 2:1 Hexane/Ethyl Acetate (until the product has eluted)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the purification of this compound.

Parameter Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientA common and effective solvent system for compounds of this polarity.
Crude Product Purity Variable (e.g., 70-85%)Dependent on the success of the synthesis and work-up.
Purified Product Purity >98%Achievable with optimized column chromatography.[2]
Typical Yield 80-95%Recovery from the column chromatography step.
Rf Value (Target) ~0.3 in 2:1 Hexane/EtOAcThis is an approximate value and should be confirmed by TLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude N-Ethyl 3-nitrobenzenesulfonamide tlc TLC Analysis for Solvent Optimization crude_product->tlc Determine Mobile Phase column_packing Column Packing (Silica Gel) tlc->column_packing Inform Packing sample_loading Sample Loading column_packing->sample_loading gradient_elution Gradient Elution (Hexane/EtOAc) sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection fraction_tlc TLC Analysis of Fractions fraction_collection->fraction_tlc Monitor Purity combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure N-Ethyl 3-nitrobenzenesulfonamide evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_elution Elution Issues cluster_separation Separation Issues cluster_solutions Solutions start Problem with Column Chromatography no_elution No Product Eluting start->no_elution fast_elution Product Eluting Too Fast start->fast_elution poor_separation Poor Separation (Co-elution) start->poor_separation streaking Streaking/Tailing start->streaking increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_gradient Optimize Gradient poor_separation->optimize_gradient check_packing Check Column Packing poor_separation->check_packing reduce_load Reduce Sample Load poor_separation->reduce_load dry_load Use Dry Loading streaking->dry_load add_base Add Triethylamine to Eluent streaking->add_base

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Analysis of N-Ethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to identify impurities in N-Ethyl-3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of N-Ethyl-3-nitrobenzenesulfonamide?

A1: Potential impurities can originate from the synthesis process. The most common impurities include unreacted starting materials such as 3-nitrobenzenesulfonyl chloride and ethylamine. Additionally, isomeric impurities like N-Ethyl-2-nitrobenzenesulfonamide and N-Ethyl-4-nitrobenzenesulfonamide may be present if the nitration of the precursor was not completely regioselective. Side-reaction products, though less common, can also contribute to the impurity profile.

Q2: How can I visualize the spots of N-Ethyl-3-nitrobenzenesulfonamide and its impurities on a TLC plate?

A2: N-Ethyl-3-nitrobenzenesulfonamide and its related aromatic nitro compounds are often UV-active due to their conjugated systems. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[1] For enhanced or alternative visualization, chemical staining methods can be employed. A common technique for aromatic nitro compounds involves reduction with stannous chloride followed by diazotization and coupling with a reagent like β-naphthol to produce colored azo dyes.[2] Another general stain for organic compounds is potassium permanganate, which reacts with oxidizable functional groups.

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors. Overloading the sample is a common reason; try diluting your sample before spotting it onto the plate.[3][4] The presence of highly polar or acidic/basic impurities can also lead to streaking. For sulfonamides, which can be acidic, adding a small amount of an acid like acetic or formic acid to the mobile phase can often resolve this issue by suppressing ionization.[4] Conversely, if basic impurities are suspected, a small amount of a base like triethylamine may be beneficial.[5]

Q4: The Rf values of my spots are too high or too low. How should I adjust my mobile phase?

A4: The Retention factor (Rf) is dependent on the polarity of the mobile phase. If the Rf values are too low (spots remain near the baseline), the mobile phase is not polar enough to move the compounds up the plate. You should increase the polarity of the eluent, for example, by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate system). If the Rf values are too high (spots are near the solvent front), the mobile phase is too polar. In this case, you should decrease the polarity of the eluent by increasing the proportion of the less polar solvent.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TLC analysis of N-Ethyl-3-nitrobenzenesulfonamide.

Problem Possible Cause Solution
Poor separation between the main spot and an impurity. The polarity of the mobile phase is not optimal for separating the compounds.Try a different solvent system with varying polarities. For example, if a mixture of hexane and ethyl acetate does not provide good separation, a system of dichloromethane and methanol could be tested. Fine-tuning the solvent ratios is also crucial.
No spots are visible on the TLC plate after development. The sample concentration may be too low. The compound may not be UV-active. The visualization reagent may be inappropriate or degraded.Concentrate your sample and re-spot. If using UV light, try a chemical staining method.[3] Ensure your visualization reagent is fresh and suitable for the compounds being analyzed.
The spots are irregularly shaped (e.g., crescent-shaped). The TLC plate may have been damaged during spotting, causing the adsorbent layer to be disturbed.Be gentle when spotting the sample. Ensure the capillary tube does not gouge the silica gel.[4]
Inconsistent Rf values between different runs. The TLC chamber was not saturated with the solvent vapor, or the composition of the mobile phase was not consistent. The temperature may have fluctuated.Line the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Always use freshly prepared mobile phase for each run. Conduct the experiment at a stable room temperature.

Data Presentation

The following table provides expected, illustrative Rf values for N-Ethyl-3-nitrobenzenesulfonamide and its potential impurities in two different solvent systems on a standard silica gel TLC plate. Please note that these values are for guidance and may vary based on specific experimental conditions.

Compound Structure Solvent System A (Hexane:Ethyl Acetate 2:1) Solvent System B (Dichloromethane:Methanol 95:5)
N-Ethyl-3-nitrobenzenesulfonamideC8H10N2O4S~ 0.45~ 0.60
3-Nitrobenzenesulfonyl chlorideC6H4ClNO4S~ 0.65~ 0.75
EthylamineC2H7N~ 0.10~ 0.20
N-Ethyl-2-nitrobenzenesulfonamideC8H10N2O4S~ 0.50~ 0.65
N-Ethyl-4-nitrobenzenesulfonamideC8H10N2O4S~ 0.40~ 0.55

Experimental Protocols

Protocol 1: Sample Preparation
  • Weigh approximately 10 mg of the N-Ethyl-3-nitrobenzenesulfonamide sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as ethyl acetate or acetone.

  • Ensure the sample is fully dissolved before spotting. If necessary, gently warm the solution or use sonication.

Protocol 2: Thin-Layer Chromatography (TLC)
  • Plate Preparation : Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spotting : Using a capillary tube, apply small spots of the prepared sample solution onto the starting line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[3]

  • Development : Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate 2:1). Ensure the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to ascend the plate.

  • Completion : Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying : Allow the plate to dry completely in a fume hood.

Protocol 3: Visualization
  • UV Visualization : Place the dried TLC plate under a UV lamp (254 nm). Circle any dark spots observed with a pencil.[1]

  • Chemical Staining (Optional) :

    • Potassium Permanganate Stain : Prepare a solution of 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and gently heat until colored spots appear against a purple background.

    • Reduction and Diazotization for Nitro Compounds :

      • Spray the plate with a 5% (w/v) solution of stannous chloride in 2M HCl and heat at 100°C for 10-15 minutes.[2]

      • After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite.[2]

      • Finally, spray with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide to reveal colored spots.[2]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis SamplePrep Sample Preparation Spotting Spotting SamplePrep->Spotting PlatePrep TLC Plate Preparation PlatePrep->Spotting Development Development Spotting->Development Drying Drying Development->Drying Visualization Visualization (UV/Stain) Drying->Visualization Analysis Rf Calculation & Impurity ID Visualization->Analysis

Caption: Experimental workflow for TLC analysis of N-Ethyl-3-nitrobenzenesulfonamide.

Troubleshooting_Logic Start TLC Problem Encountered Streaking Streaking Spots? Start->Streaking RfIssue Rf Too High/Low? Start->RfIssue NoSpots No Spots Visible? Start->NoSpots Dilute Dilute Sample Streaking->Dilute Yes AddAcidBase Add Acid/Base to Eluent Streaking->AddAcidBase Still Streaking AdjustPolarity Adjust Mobile Phase Polarity RfIssue->AdjustPolarity Yes Concentrate Concentrate Sample NoSpots->Concentrate Yes UseStain Use Chemical Stain NoSpots->UseStain Still No Spots

Caption: A decision tree for troubleshooting common TLC issues.

References

Improving the reaction rate of N-Ethyl 3-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethyl 3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and straightforward method for synthesis is the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.[1][2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.[2]

Q2: My reaction rate is very slow. What are the primary factors I should investigate?

A slow reaction rate is typically influenced by temperature, concentration, solvent, and the choice of base.

  • Temperature : Low temperatures (e.g., 0-5°C) are often used to control exothermicity, but can result in slow conversion.[3] If the reaction is proceeding cleanly but slowly, a moderate increase in temperature to room temperature (20-25°C) can significantly improve the rate.

  • Solvent : The choice of solvent is critical. Aprotic solvents such as methylene chloride, acetonitrile, or tetrahydrofuran are commonly used.[3][4] The solubility of the starting sulfonamide can be a limiting factor; for instance, 2-nitrobenzenesulfonamide has shown poor solubility in toluene, leading to low yields.[5] Using an aqueous solution of ethylamine can also be an effective medium.[3]

  • Base : While the amine reactant can act as its own base, adding a non-nucleophilic base like pyridine or triethylamine is common practice to neutralize HCl without consuming the valuable reactant.[2]

Q3: The final isolated yield is lower than expected. What are the potential causes?

Low yield can stem from several issues during the reaction or work-up phase.

  • Moisture Contamination : Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. Ensure all glassware is oven-dried and anhydrous solvents are used.[6]

  • Side Reactions : Although the reaction is generally clean, potential side reactions include the formation of a disulfonimide if the primary sulfonamide product is deprotonated and reacts with another molecule of sulfonyl chloride. Using a slight excess of the amine can help minimize this.

  • Work-up Losses : The product may be lost during extraction or purification. Ensure the pH is appropriately adjusted during aqueous extraction to keep the product in the organic layer. Physical loss of crystalline product during filtration and transfer is also a common issue.[6]

  • Purity of Starting Materials : The purity of the starting 3-nitrobenzenesulfonyl chloride is crucial. Impurities can lead to side reactions and lower yields.

Q4: How can I effectively monitor the reaction's progress?

Direct monitoring by Thin Layer Chromatography (TLC) is an effective method. The product, this compound, will be less polar than the starting 3-nitrobenzenesulfonic acid (if hydrolysis occurs) and more polar than any less polar byproducts. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. For more quantitative analysis, taking a small aliquot from the reaction, quenching it, and analyzing by LC-MS or ¹H NMR is also a reliable strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction Fails to Start or is Extremely Slow 1. Low Temperature : Reaction is too cold, limiting kinetics. 2. Poor Reagent Quality : Starting materials (especially sulfonyl chloride) may have degraded. 3. Insufficient Mixing : In a biphasic system or with solids, poor agitation can limit interfacial reaction.1. Allow the reaction to slowly warm to room temperature (20-25°C) and monitor for progress. 2. Verify the purity of 3-nitrobenzenesulfonyl chloride. Consider purification or using a new batch. 3. Increase the stirring rate to ensure the reaction mixture is homogeneous.
Multiple Spots on TLC Plate; Low Yield of Desired Product 1. Hydrolysis : The sulfonyl chloride has hydrolyzed to sulfonic acid due to moisture. 2. Dialkylation : The product has reacted further with the sulfonyl chloride. 3. Excess Amine Reaction : Potential for other side reactions if the amine is complex.1. Ensure all glassware is dry and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a slight excess (1.1-1.2 equivalents) of ethylamine to ensure the sulfonyl chloride is consumed. 3. Re-evaluate the reaction stoichiometry and consider purification of the starting amine.
Reaction Mixture Darkens Significantly (Turns Brown/Black) 1. Decomposition : High temperatures may be causing decomposition of the nitro-containing aromatic ring or other reagents. 2. Impurity-Driven Side Reactions : Impurities in the starting materials are reacting at elevated temperatures.1. Maintain a controlled temperature. If heating, do not exceed temperatures where decomposition is observed. Consider running the reaction at a lower temperature for a longer period. 2. Analyze the purity of starting materials and purify if necessary.[6]
Difficulty Isolating the Product During Work-up 1. Emulsion Formation : During aqueous extraction, an emulsion may form, trapping the product. 2. Product Solubility : The product may have some solubility in the aqueous phase, especially if the pH is not optimal.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Ensure the aqueous layer is neutral or slightly acidic before extracting with an organic solvent to ensure the sulfonamide is not deprotonated.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key experimental parameters on the synthesis of this compound based on general principles of sulfonamide synthesis.

ParameterConditionExpected Impact on Reaction RateExpected Impact on Yield & PurityRationale
Temperature 0-5°CSlowHigh PurityMinimizes side reactions and controls the initial exotherm. Often used for controlled addition of reagents.[3][7]
20-25°C (Room Temp)Moderate to FastGood YieldA good balance between reaction speed and selectivity. The most common condition for these reactions.
> 40°C (Heating)Very FastPotentially LowerIncreases rate but may promote side reactions or decomposition, especially with nitro compounds.
Solvent Aprotic (CH₂Cl₂, THF, MeCN)Moderate to FastGoodSolubilizes reactants effectively. Acetonitrile and methylene chloride are preferred solvents.[3][4]
Protic (e.g., aq. EtNH₂)FastGoodCan be very effective as the high concentration of the amine drives the reaction forward.[3]
Non-polar (Toluene)SlowPotentially LowMay result in poor solubility of the starting materials or the sulfonamide product.[5]
Base Pyridine / TriethylamineIncreases RateHighActs as a catalyst and effectively neutralizes the HCl byproduct, preventing potential acid-catalyzed side reactions.[2]
None (Excess EtNH₂)ModerateGoodThe reactant itself acts as the base. Requires at least 2 equivalents of ethylamine.

Visualized Workflows

Reaction Pathway

reaction_pathway cluster_products Products R1 3-Nitrobenzenesulfonyl Chloride P1 This compound R1->P1 HCl HCl R1->HCl + HCl R2 Ethylamine (EtNH₂) R2->P1 P2 Ethylammonium Chloride Base Base (e.g., excess EtNH₂) Base->P2 Neutralizes HCl

Caption: Synthesis of this compound from its precursors.

Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered prob_slow Low Reaction Rate start->prob_slow prob_low_yield Low Isolated Yield start->prob_low_yield cause_temp Temperature Too Low? prob_slow->cause_temp cause_moisture Moisture Contamination? prob_low_yield->cause_moisture cause_solvent Improper Solvent? cause_temp->cause_solvent No sol_temp Increase temp. to 20-25°C cause_temp->sol_temp Yes cause_reagents Poor Reagent Purity? cause_solvent->cause_reagents No sol_solvent Use aprotic polar solvent (e.g., MeCN, CH₂Cl₂) cause_solvent->sol_solvent Yes sol_reagents Verify purity of starting materials cause_reagents->sol_reagents Yes cause_workup Work-up / Purification Loss? cause_moisture->cause_workup No sol_moisture Use anhydrous conditions (dry glassware/solvents) cause_moisture->sol_moisture Yes cause_side_rxn Side Reactions Occurring? cause_workup->cause_side_rxn No sol_workup Optimize extraction pH & handle solid carefully cause_workup->sol_workup Yes sol_side_rxn Use slight excess of amine; control temperature cause_side_rxn->sol_side_rxn Yes

Caption: A logical guide for troubleshooting common synthesis issues.

Experimental Protocol: Optimized Synthesis

This protocol provides a detailed methodology for the synthesis of this compound, incorporating best practices to improve reaction rate and yield.

Materials and Reagents:

  • 3-Nitrobenzenesulfonyl chloride

  • Ethylamine (70% solution in water or anhydrous in a suitable solvent)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup :

    • To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-nitrobenzenesulfonyl chloride (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

    • Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5°C.

  • Reagent Addition :

    • In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Add this amine solution to the dropping funnel.

    • Add the amine solution dropwise to the stirred solution of sulfonyl chloride over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction :

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting sulfonyl chloride spot has disappeared.

  • Work-up :

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amines)

      • Saturated NaHCO₃ solution (to remove any acidic impurities)

      • Brine (to aid in phase separation)

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification :

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

References

N-Ethyl 3-nitrobenzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Ethyl 3-nitrobenzenesulfonamide for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage at room temperature. To ensure maximum stability, especially for analytical standards or long-term reference materials, storage at 2-8°C is advisable. The compound should be protected from moisture and light.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Sulfonamides, in general, are more susceptible to hydrolytic degradation under acidic conditions.[2] For experimental use, it is recommended to prepare solutions fresh. If short-term storage of a solution is necessary, it should be kept at a neutral pH and stored at 2-8°C, protected from light.

Q3: Is this compound sensitive to light?

A3: this compound contains a nitroaromatic chromophore, which suggests potential photosensitivity. Nitroaromatic compounds can undergo photodegradation upon exposure to UV light.[3][4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound are likely to be hydrolysis of the sulfonamide bond and reduction of the nitro group. Hydrolysis is typically accelerated in acidic or basic conditions, leading to the cleavage of the S-N bond. The nitro group can be susceptible to reduction, especially in the presence of reducing agents or under certain metabolic conditions.

Q5: Are there any known incompatibilities for this compound?

A5: this compound may be incompatible with strong oxidizing agents and strong acids or bases, which can accelerate its degradation.[5] When preparing formulations, it is essential to conduct compatibility studies with all excipients to ensure the stability of the final product.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Degradation of the compound.1. Prepare a fresh sample and re-analyze. 2. Check the pH of the mobile phase and sample solution; adjust to neutral if possible. 3. Ensure the sample was protected from light during preparation and analysis. 4. Perform a forced degradation study to identify potential degradation products.
Loss of potency or inconsistent results Instability of the compound in the experimental conditions.1. Verify the storage conditions of the stock compound. 2. Prepare fresh solutions for each experiment. 3. Evaluate the stability of the compound in the specific experimental buffer and temperature.
Discoloration of the solid compound Exposure to light or moisture, or potential degradation.1. Do not use the discolored material for quantitative experiments. 2. Store the compound in a desiccator and protect it from light. 3. If possible, re-purify the material or obtain a new batch.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides a general overview based on the known stability of sulfonamides and nitroaromatic compounds. These are representative values and should be confirmed by experimental studies for specific formulations and conditions.

Condition Parameter Expected Stability Notes
Solid State Shelf-life (Room Temp, protected from light/moisture)> 2 yearsStability is generally high for the solid form under proper storage.
Aqueous Solution (pH 7) Half-life (25°C)Several weeks to monthsSulfonamides are generally stable at neutral pH.[6][7]
Aqueous Solution (pH 4) Half-life (25°C)Days to weeksIncreased susceptibility to hydrolysis under acidic conditions.[2]
Aqueous Solution (pH 9) Half-life (25°C)Generally stable.[6][7]The anionic form at higher pH is less prone to hydrolysis.[2]
Photostability (Solid) Degradation upon UV/Vis exposurePotential for degradation.Nitroaromatic compounds are known to be photosensitive.[3][4]
Thermal Stability (Solid) Decomposition Temperature> 150°C (Typical for similar structures)Thermal analysis (e.g., DSC/TGA) is required for precise determination.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a petri dish and expose it to 80°C in a hot air oven for 48 hours.

    • At various time points, withdraw a sample, dissolve it in the solvent, and analyze.

  • Photostability (Solid and Solution):

    • Expose the solid compound and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Analytical Method:

  • A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer. The detector should be a PDA (Photodiode Array) to monitor for peak purity and the appearance of new peaks.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using techniques like LC-MS and NMR.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base) A->B D Reduction A->D F Photodegradation A->F C 3-Nitrobenzenesulfonic Acid + Ethylamine B->C E 3-Amino-N-ethylbenzenesulfonamide D->E G Various Photoproducts F->G

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Forced Degradation Study A Prepare Stock Solution (1 mg/mL) B Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, RT) B->D E Oxidation (3% H2O2, RT) B->E F Thermal (Solid, 80°C) B->F G Photolytic (UV/Vis Light) B->G H Sample Analysis (Stability-Indicating HPLC) C->H D->H E->H F->H G->H I Data Analysis & Degradant Identification H->I

Caption: Workflow for a forced degradation study of this compound.

G Troubleshooting Logic for Unexpected HPLC Peaks A Unexpected Peak(s) in HPLC? B Prepare Fresh Sample & Re-analyze A->B Start C Peaks Persist? B->C D Check Sample Prep: - pH of solution - Light protection C->D Yes H Issue Resolved C->H No E Peaks Still Persist? D->E F Potential Degradation Product E->F Yes E->H No G Perform Forced Degradation Study for Confirmation F->G

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Handling and safety precautions for N-Ethyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethyl-3-nitrobenzenesulfonamide

This guide provides essential safety and handling information for N-Ethyl-3-nitrobenzenesulfonamide. The following frequently asked questions (FAQs) and troubleshooting advice are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with N-Ethyl-3-nitrobenzenesulfonamide?

Based on data for analogous compounds such as N-ethyl-2-nitrobenzenesulfonamide, N-Ethyl-3-nitrobenzenesulfonamide is expected to be hazardous. Primary concerns include:

  • Skin and eye irritation [1].

  • Respiratory tract irritation [1].

  • Harmful if swallowed or in contact with skin [2].

2. What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE should be worn:

  • Eye Protection: Tightly fitting safety goggles[3].

  • Hand Protection: Chemical-impermeable gloves. Gloves must be inspected before use[3].

  • Body Protection: Wear suitable protective clothing. For fire-related incidents, fire/flame resistant and impervious clothing is recommended[3].

3. How should N-Ethyl-3-nitrobenzenesulfonamide be stored?

Proper storage is crucial for maintaining the compound's integrity and preventing accidents. Store the container tightly closed in a dry, cool, and well-ventilated place[3]. Keep it away from heat and sources of ignition.

4. What should I do in case of a spill?

In the event of a spill, follow these steps:

  • Evacuate personnel to a safe area and ensure adequate ventilation[3].

  • Remove all sources of ignition[3].

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Avoid dust formation[3].

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[3].

  • Prevent the chemical from entering drains[3].

5. What are the proper first-aid measures for exposure?

Immediate and appropriate first aid is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention[3][4].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists[3][4].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][3][4].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately[3][4].

6. What are the recommended fire-extinguishing methods?

For fires involving N-Ethyl-3-nitrobenzenesulfonamide, use dry chemical, carbon dioxide, or alcohol-resistant foam[3]. Firefighters should wear a self-contained breathing apparatus and full protective gear[3].

Quantitative Safety Data

The following table summarizes key safety and physical property data for N-Ethyl-3-nitrobenzenesulfonamide and related compounds. Note that specific quantitative data for N-Ethyl-3-nitrobenzenesulfonamide is limited, and data for analogous compounds is provided for reference.

PropertyValueCompound
Molecular Formula C₈H₁₀N₂O₄SN-Ethyl-3-nitrobenzenesulfonamide[5][6]
Molecular Weight 230.2 g/mol N-Ethyl-3-nitrobenzenesulfonamide[5][6]
Purity min 98%N-Ethyl-3-nitrobenzenesulfonamide[6]
Storage Temperature Room temperatureN-Ethyl-3-nitrobenzenesulfonamide[6]
Physical State Solid CrystallineEthyl 3-nitrobenzoate[1]
Appearance Light yellowEthyl 3-nitrobenzoate[1]
Melting Point 41 - 44 °CEthyl 3-nitrobenzoate[1]

Experimental Protocols

General Handling Procedure

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated area, such as a chemical fume hood[3].

  • Personal Protective Equipment: Equip yourself with the necessary PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Weighing and Transfer: Avoid the formation of dust and aerosols when weighing and transferring the solid compound[3]. Use non-sparking tools[3].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly[1]. Clean the work area and decontaminate any equipment used.

  • Waste Disposal: Dispose of waste materials according to institutional and local regulations[1].

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling N-Ethyl-3-nitrobenzenesulfonamide, from preparation to emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Read_SDS Read SDS Don_PPE Wear Appropriate PPE Read_SDS->Don_PPE Work_Area Prepare Ventilated Work Area Don_PPE->Work_Area Weigh Weigh Compound Work_Area->Weigh Transfer Transfer Compound Weigh->Transfer Experiment Perform Experiment Transfer->Experiment Clean_Area Clean Work Area Experiment->Clean_Area Spill Spill Experiment->Spill Accident Exposure Exposure Experiment->Exposure Fire Fire Experiment->Fire Dispose_Waste Dispose of Waste Clean_Area->Dispose_Waste Wash_Hands Wash Hands Dispose_Waste->Wash_Hands Handling_Cluster Standard Handling Workflow cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Workflow for handling N-Ethyl-3-nitrobenzenesulfonamide.

References

Side reactions to avoid when using N-Ethyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl 3-nitrobenzenesulfonamide. The information is designed to help anticipate and mitigate potential side reactions during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that I should be aware of during my experiments?

A1: this compound has two primary reactive sites that are susceptible to side reactions: the sulfonamide linkage (the bond between the sulfur and nitrogen atoms) and the aromatic nitro group (-NO₂). The conditions of your reaction (e.g., pH, temperature, presence of reducing or oxidizing agents) will determine the likelihood and nature of side reactions at these positions.

Q2: Under what conditions can the sulfonamide bond cleave, and what are the products?

A2: The sulfonamide bond is generally stable but can be cleaved under certain conditions. Cleavage typically occurs via hydrolysis and is influenced by pH and temperature.

  • Acidic Conditions: In the presence of strong acids, the sulfonamide can undergo hydrolysis to yield 3-nitrobenzenesulfonic acid and ethylamine. Protonation of the nitrogen atom can make it a better leaving group.[1]

  • Basic Conditions: Strong basic conditions can also promote hydrolysis, although some studies suggest that many sulfonamides are relatively stable at a neutral to alkaline pH under ambient conditions.[2]

  • Photolytic Cleavage: The sulfonamide bond has been shown to be susceptible to photolytic cleavage upon irradiation with UV light (around 2537 Å).[3]

Q3: What are the common side reactions associated with the nitro group?

A3: The nitro group is readily reduced under various conditions, and incomplete or alternative reduction pathways can lead to several side products. The specific outcome depends heavily on the reducing agent and reaction conditions used.[4]

  • Incomplete Reduction: Mild reducing agents or insufficient reaction times can lead to the formation of nitroso (-NO) or hydroxylamine (-NHOH) intermediates.[5][6]

  • Bimolecular Reduction Products: In alkaline media, reduction can sometimes lead to bimolecular products like azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds.[4]

  • Compatibility: Nitroaromatic compounds are generally incompatible with strong oxidizing and reducing agents, as these can lead to vigorous or explosive reactions.[7]

Q4: Can further reactions occur at the N-ethyl group?

A4: While the existing N-ethyl group is relatively stable, N-alkylation of sulfonamides is a known reaction. In the presence of strong bases and alkylating agents, further alkylation to form a tertiary sulfonamide is a possibility, though less common than reactions at the other sites.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product and presence of 3-nitrobenzenesulfonic acid. Hydrolysis of the sulfonamide bond due to acidic or basic conditions.- Maintain a neutral pH if possible.- If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis.- Protect the sulfonamide if it is not the intended reaction site.
Formation of colored impurities or unexpected nitrogen-containing byproducts. Partial or alternative reduction of the nitro group.- Choose a reducing agent known for clean reduction of aromatic nitro groups (e.g., catalytic hydrogenation with Pd/C, SnCl₂ in acidic media).[4][11]- Carefully control the stoichiometry of the reducing agent and the reaction time.- Monitor the reaction progress closely using TLC or LC-MS to avoid over or under-reduction.
Reaction is sluggish or does not proceed as expected. Incompatibility with reagents or solvents.- Ensure that the chosen solvent is appropriate for the reaction and does not promote degradation.- Be cautious when using strong oxidizing or reducing agents in the presence of the nitro group.[7]
Difficulty in purifying the final product. Presence of closely related side products from sulfonamide cleavage or nitro group reduction.- Optimize the reaction conditions to minimize side product formation.- Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group in this compound to an amino group using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Potential Pitfalls and Troubleshooting:

  • Incomplete reaction: Ensure a sufficient excess of the reducing agent is used.

  • Formation of tin salts: Thoroughly wash the organic layer during workup to remove tin salt residues. Basification of the aqueous layer may be necessary to precipitate tin hydroxides, which can then be filtered off.

Visualizations

Side_Reactions cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_alkylation Further Alkylation This compound This compound 3-Nitrobenzenesulfonic acid 3-Nitrobenzenesulfonic acid This compound->3-Nitrobenzenesulfonic acid Acidic/Basic Conditions Ethylamine Ethylamine This compound->Ethylamine Acidic/Basic Conditions 3-Amino-N-ethylbenzenesulfonamide 3-Amino-N-ethylbenzenesulfonamide This compound->3-Amino-N-ethylbenzenesulfonamide Complete Reduction Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Partial Reduction Azo/Azoxy Compounds Azo/Azoxy Compounds This compound->Azo/Azoxy Compounds Bimolecular Reduction Tertiary Sulfonamide Tertiary Sulfonamide This compound->Tertiary Sulfonamide Strong Base + Alkylating Agent Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Hydroxylamine Intermediate->3-Amino-N-ethylbenzenesulfonamide Complete Reduction

Caption: Potential side reaction pathways for this compound.

Experimental_Workflow start Start: Dissolve Reactant add_reagent Add Reducing Agent (e.g., SnCl2/HCl) start->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Aqueous Workup (Neutralization & Extraction) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for the reduction of the nitro group.

References

Validation & Comparative

A Comparative Guide to N-Ethyl-3-nitrobenzenesulfonamide and Its Isomeric Analogues in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Ethyl-3-nitrobenzenesulfonamide with its ortho (2-nitro) and para (4-nitro) isomers, which are commonly used as protecting groups for amines in organic synthesis. The performance of these reagents is evaluated based on available experimental data for key stages of their application: synthesis, N-alkylation, and deprotection.

Introduction

Nitrobenzenesulfonamides are valuable reagents in organic chemistry, primarily employed as protecting groups for primary and secondary amines. Their utility stems from the electron-withdrawing nature of the nitro group, which increases the acidity of the sulfonamide proton, facilitating N-alkylation. Subsequently, the nitrobenzenesulfonyl group can be readily cleaved under mild conditions, typically via nucleophilic aromatic substitution with a thiol. This strategy is central to the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.

The position of the nitro group on the benzene ring significantly influences the reactivity and, consequently, the utility of the nitrobenzenesulfonamide protecting group. This guide focuses on the comparison of the meta-isomer, N-Ethyl-3-nitrobenzenesulfonamide, with the more commonly employed ortho (N-Ethyl-2-nitrobenzenesulfonamide or "o-nosyl") and para (N-Ethyl-4-nitrobenzenesulfonamide or "p-nosyl") isomers.

Performance Comparison

The selection of an appropriate nitrobenzenesulfonamide protecting group depends on a balance of factors, including ease of synthesis, efficiency of N-alkylation, and the kinetics of deprotection. The following tables summarize the available quantitative data for these key steps.

Synthesis of Isomeric N-(4-Methoxyphenyl)-nitrobenzenesulfonamides

A comparative study on the synthesis of the N-(4-methoxyphenyl) analogues of the three nitrobenzenesulfonamide isomers provides insight into their relative accessibility. The data indicates that the 4-nitro isomer is obtained in the highest yield, while the 2-nitro isomer is formed in the lowest yield under the specified conditions.[1]

CompoundReagentsYield (%)
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide4-Nitrobenzenesulfonyl chloride, p-Anisidine, Na₂CO₃85.84
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide3-Nitrobenzenesulfonyl chloride, p-Anisidine, Na₂CO₃79.65[1]
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide2-Nitrobenzenesulfonyl chloride, p-Anisidine, Na₂CO₃17.83[1]
Deprotection: A Qualitative Comparison

The deprotection of nitrobenzenesulfonamides proceeds via a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.[2][3][4][5] The stability of this intermediate is crucial for the reaction rate. Electron-withdrawing groups, such as the nitro group, at the ortho and para positions can effectively delocalize the negative charge of the Meisenheimer complex through resonance.

Experimental Protocols

Detailed experimental protocols for the synthesis, N-alkylation (Mitsunobu reaction), and deprotection of N-ethyl-2-nitrobenzenesulfonamide and N-ethyl-4-nitrobenzenesulfonamide are provided below. These can serve as a basis for the application of N-Ethyl-3-nitrobenzenesulfonamide, with the understanding that reaction times, particularly for the deprotection step, may need to be adjusted.

Synthesis of N-Ethyl-nitrobenzenesulfonamides

General Procedure:

A solution of ethylamine is cooled and the respective nitrobenzenesulfonyl chloride is added portion-wise while maintaining a low temperature. The product precipitates upon addition of water and is collected by filtration.

Synthesis of N-Ethyl-2-nitrobenzenesulfonamide: [6]

  • Reagents: 2-nitrobenzenesulfonyl chloride, 70% aqueous ethylamine, water.

  • Procedure: 2-nitrobenzenesulfonyl chloride (10 g) is added portion-wise to 70% ethylamine in water at 0-5 °C. The mixture is stirred for 15 minutes. Water (80 mL) is added, and stirring is continued for 30 minutes. The product is filtered, washed, and dried.

  • Yield: 8.97 g.

Synthesis of N-Ethyl-4-nitrobenzenesulfonamide: [2]

  • Reagents: 4-nitrobenzenesulfonyl chloride, 70% aqueous ethylamine, methanol, water.

  • Procedure: 70% ethylamine in water (12.7 mL) and methanol (50 mL) are mixed and cooled to 0-5 °C. 4-nitrobenzenesulfonyl chloride (10 g) is added portion-wise. The mixture is stirred for 15 minutes. Water (100 mL) is added, and stirring is continued for 30 minutes. The product is filtered, washed, and dried.

  • Yield: 8.99 g.

N-Alkylation via Mitsunobu Reaction

General Procedure:

The N-ethyl-nitrobenzenesulfonamide is reacted with an alcohol in the presence of a phosphine and an azodicarboxylate to yield the N,N-disubstituted sulfonamide.

Example: N-Alkylation of N-Ethyl-2-nitrobenzenesulfonamide: [6]

  • Reagents: N-ethyl-2-nitrobenzenesulfonamide (6.17 g), cis-4-hydroxy-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide (5 g), tributylphosphine (6.6 mL), diisopropyl azodicarboxylate (4.8 mL), toluene (100 mL).

  • Procedure: The sulfonamide, alcohol, and tributylphosphine are mixed in toluene under a nitrogen atmosphere and cooled to -20 to -30 °C. Diisopropyl azodicarboxylate is added, and the mixture is stirred for 4 hours. Additional tributylphosphine (1.5 mL) and diisopropyl azodicarboxylate (1.5 mL) are added, and the mixture is allowed to warm to 20-25 °C and stirred for 30 minutes. The product is filtered, washed with cold toluene, and dried.

Deprotection of the Nitrobenzenesulfonyl Group

General Procedure:

The N,N-disubstituted nitrobenzenesulfonamide is treated with a thiol and a base to cleave the protecting group and afford the secondary amine.

Example: Deprotection of an N-Ethyl-2-nitrobenzenesulfonamide derivative: [6]

  • Reagents: trans-4-[N-ethyl-N-(2-nitrobenzenesulfonyl)amino]-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran (4.9 g), benzenethiol (3.2 mL), potassium hydroxide (1.73 g), acetonitrile (25 mL), water (4.2 mL).

  • Procedure: Benzenethiol is dissolved in acetonitrile and cooled. A solution of potassium hydroxide in water is added. A solution of the sulfonamide in acetonitrile is then added, and the mixture is heated at 50 °C until the reaction is complete. Water is added, and the volatiles are removed under vacuum. The product is extracted with ethyl acetate.

Example: Deprotection of an N-Ethyl-4-nitrobenzenesulfonamide derivative: [2]

  • Reagents: trans-4-[N-ethyl-N-(4-nitrobenzenesulfonyl)amino]-5,6-dihydro-6-methyl-4-H-thieno-[2,3-b]-thiopyran-7,7-dioxide (4.69 g), benzenethiol (2.8 mL), potassium hydroxide (1.53 g), acetonitrile (14.5 mL), water (3.6 mL).

  • Procedure: Benzenethiol is dissolved in acetonitrile and cooled. A solution of potassium hydroxide in water is added. The sulfonamide is added, and the suspension is heated at 50 °C until completion. The mixture is cooled, and water is added. Acetonitrile is removed under vacuum, and the product is extracted with ethyl acetate.

Visualizations

Experimental Workflow for Fukuyama Amine Synthesis```dot

G cluster_synthesis Synthesis of N-Ethyl-nitrobenzenesulfonamide cluster_alkylation N-Alkylation (Mitsunobu Reaction) cluster_deprotection Deprotection A Ethylamine C N-Ethyl-nitrobenzenesulfonamide A->C + B Nitrobenzenesulfonyl Chloride (2-, 3-, or 4-) B->C F N-Ethyl-N-Alkyl-nitrobenzenesulfonamide C->F D Alcohol (R'-OH) D->F + E PPh3 / DEAD or DIAD E->F + H Secondary Amine (R-NH-R') F->H G Thiol (R''SH) / Base G->H +

Caption: Simplified mechanism of nitrobenzenesulfonamide deprotection involving a Meisenheimer complex intermediate.

Conclusion

N-Ethyl-2-nitrobenzenesulfonamide and N-Ethyl-4-nitrobenzenesulfonamide are effective protecting groups for amines, facilitating N-alkylation and being readily removable under mild conditions. The choice between the ortho and para isomers may be influenced by synthetic accessibility and specific reaction conditions.

N-Ethyl-3-nitrobenzenesulfonamide, in contrast, is expected to exhibit significantly slower deprotection kinetics due to the meta-position of the nitro group, which provides less resonance stabilization for the key Meisenheimer intermediate. While this may be a disadvantage in many synthetic routes requiring rapid deprotection, it could be strategically employed in complex syntheses where a more robust amine protecting group is necessary to withstand a broader range of reaction conditions before its intended removal. Further quantitative kinetic studies are warranted to precisely delineate the reactivity differences between these isomeric reagents and expand their strategic application in organic synthesis.

References

A Comparative Guide: N-Ethyl 3-nitrobenzenesulfonamide versus Tosyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amine functionalities are fundamental to the successful execution of complex multi-step organic syntheses. The choice of a suitable protecting group is contingent on its ease of installation, stability across a range of reaction conditions, and facile, selective removal. This guide provides an objective comparison of two common sulfonyl-based amine protecting groups: the emerging N-Ethyl 3-nitrobenzenesulfonamide and the traditional p-toluenesulfonyl chloride (tosyl chloride).

Core Principles: A Trade-off Between Stability and Ease of Cleavage

The primary distinction between these two protecting groups lies in the electronic nature of their respective aromatic rings, which dictates the stability of the resulting sulfonamide and the conditions required for its cleavage.

  • Tosyl Chloride (TsCl) forms highly stable N-tosylamides. The electron-donating nature of the p-methyl group contributes to the robustness of the sulfur-nitrogen bond. This stability is advantageous when the protected amine must endure harsh reaction conditions. However, it presents a significant challenge during the deprotection step, often necessitating strong reducing agents or harsh acidic conditions.[1][2][3]

  • This compound , a representative of the nitrobenzenesulfonyl (nosyl) family, forms N-nosylamides. The strongly electron-withdrawing nitro group on the aromatic ring renders the sulfur atom more electrophilic and the S-N bond more susceptible to nucleophilic attack.[4] This facilitates a much milder deprotection process, a key advantage in the synthesis of sensitive and complex molecules.[4] However, this increased lability can translate to lower stability under certain nucleophilic or reductive conditions compared to tosylamides.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound (represented by the closely related nosyl group for data availability) and tosyl chloride.

ParameterThis compound (Nosyl)Tosyl Chloride (Tosyl)
Typical Protection Yield >90%>90%
Typical Deprotection Yield >85%78-98% (reductive), often lower with harsh acid
Deprotection Conditions Mild: Thiol and base (e.g., thiophenol/K₂CO₃)[4]Harsh: Strong acid (e.g., HBr/AcOH) or strong reducing agents (e.g., SmI₂, Mg/MeOH)[2][3][5]
Orthogonality Orthogonal to many acid-labile (e.g., Boc) and some reductive cleavage conditions.[5][6]Limited orthogonality due to harsh deprotection conditions.
Key Advantage Mild and selective deprotection.[4]High stability to a wide range of reaction conditions.[2][3]
Key Disadvantage Lower stability towards some nucleophiles and reductants compared to tosyl.[4]Harsh deprotection conditions can damage sensitive functional groups.[7]

Experimental Protocols

Amine Protection

General Protocol for N-Tosylation:

  • Dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosylated amine.[3]

General Protocol for N-Nosylation (with N-Ethyl 3-nitrobenzenesulfonyl chloride):

  • Dissolve the amine (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at room temperature.

  • Add N-Ethyl 3-nitrobenzenesulfonyl chloride (1.1 mmol) to the solution.

  • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute with dichloromethane and wash with 1 M CuSO₄ solution to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-nosylated amine.

Amine Deprotection

Deprotection of N-Tosylamides (Reductive):

  • To a solution of the N-tosylated amine (1.0 mmol) in methanol (10 mL), add magnesium turnings (10 mmol).

  • Stir the suspension at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[3]

Deprotection of N-Nosylamides (Thiolysis):

  • Dissolve the N-nosylated amine (1.0 mmol) and thiophenol (2.5 mmol) in acetonitrile (5 mL).

  • Add potassium carbonate (1.5 mmol) to the solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ to remove thiophenol and its byproducts.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[4]

Mandatory Visualization

Protection_Mechanism cluster_0 Amine Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (Ar = Tosyl or Nosyl) SulfonylChloride->Intermediate Base Base Base->Amine Sulfonamide R-NH-SO₂-Ar Intermediate->Sulfonamide Collapse HCl_Base Base-H⁺Cl⁻ Intermediate->HCl_Base Elimination

Caption: General mechanism for amine protection.

Deprotection_Comparison cluster_Tosyl Tosyl Deprotection cluster_Nosyl Nosyl Deprotection Tosylamide R-NH-Tosyl Harsh_Conditions Strong Acid (HBr) or Reducing Agent (SmI₂) Tosylamide->Harsh_Conditions Free_Amine_T R-NH₂ Harsh_Conditions->Free_Amine_T Nosylamide R-NH-Nosyl Mild_Conditions Thiol (PhSH) + Base (K₂CO₃) Nosylamide->Mild_Conditions Meisenheimer Meisenheimer Complex Mild_Conditions->Meisenheimer Nucleophilic Aromatic Substitution Free_Amine_N R-NH₂ Meisenheimer->Free_Amine_N Elimination

Caption: Comparison of deprotection pathways.

Conclusion

The choice between this compound and tosyl chloride for amine protection should be guided by the specific demands of the synthetic route. Tosyl chloride offers a robust and highly stable protecting group suitable for syntheses involving harsh conditions where the final deprotection step's severity is not a concern. Conversely, this compound provides a more versatile option for the synthesis of complex and sensitive molecules, owing to its mild deprotection conditions. This orthogonality to other protecting groups makes it a valuable tool in modern organic synthesis, despite its potentially lower stability under certain reaction conditions. Careful consideration of the overall synthetic plan will enable the researcher to select the most appropriate tool for the task at hand.

References

A Comparative Guide to Alternatives for N-Ethyl 3-nitrobenzenesulfonamide in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to successful and efficient synthesis. N-Ethyl 3-nitrobenzenesulfonamide and its analogs are pivotal in the Fukuyama amine synthesis and related methodologies for the preparation of secondary amines. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform reagent selection in amine synthesis.

The primary application of this compound lies in its role as a precursor to a protected and activated primary amine, which can then be selectively alkylated to form a secondary amine. The nitrobenzenesulfonyl ("nosyl") group serves a dual purpose: it protects the amine and its electron-withdrawing nature increases the acidity of the N-H proton, facilitating alkylation. The choice of the nitrobenzenesulfonamide isomer and other alternative reagents can significantly impact reaction efficiency, substrate scope, and the ease of deprotection.

Performance Comparison of Amine Activating Groups

This section provides a quantitative comparison of this compound and its alternatives in the context of secondary amine synthesis. The data presented is based on the widely utilized Fukuyama amine synthesis, which involves the formation of a sulfonamide, followed by alkylation and subsequent deprotection.

Reagent/MethodActivating GroupTypical Alkylation ConditionsTypical Deprotection ConditionsOverall Yield (Illustrative)Key AdvantagesKey Disadvantages
3-Nitrobenzenesulfonyl Chloride 3-Nitrobenzenesulfonyl (3-Nosyl)K₂CO₃, Alkyl halide, DMFThiophenol, K₂CO₃, DMFModerate to GoodGood reactivityLess common than 2- and 4-isomers, potentially slower deprotection
2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl (2-Nosyl)K₂CO₃, Alkyl halide, DMFThiophenol, K₂CO₃, DMF or Thiophenol, KOH, CH₃CNHigh (e.g., 89-91% for a specific example[1])High yields, well-established protocols[1]Odor of thiophenol during deprotection
4-Nitrobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl (4-Nosyl)K₂CO₃, Alkyl halide, DMFThiophenol, K₂CO₃, DMFGood to HighGood reactivity, crystalline derivativesDeprotection can sometimes be slower than 2-Nosyl
p-Toluenesulfonyl Chloride p-Toluenesulfonyl (Tosyl)Stronger base often required (e.g., NaH)Harsh conditions (e.g., Na/NH₃, HBr/AcOH)VariableHighly stable protecting groupDifficult deprotection limits functional group tolerance
Direct Alkylation NoneAlkyl halideNot applicableOften low to moderateSimple, one-step processOver-alkylation to tertiary and quaternary amines is a major issue[1]
Reductive Amination NoneAldehyde/Ketone, NaBH₃CN or other reducing agentsNot applicableGood to HighGood for a wide range of substratesCan lead to over-alkylation, requires a carbonyl compound[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative protocols for the key steps in secondary amine synthesis using nitrobenzenesulfonamides.

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide[1]

This protocol details the initial protection/activation of a primary amine with 2-nitrobenzenesulfonyl chloride.

Materials:

  • 4-Methoxybenzylamine

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • 2-Nitrobenzenesulfonyl chloride

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-methoxybenzylamine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL) at 0 °C, add 2-nitrobenzenesulfonyl chloride (45.1 mmol) over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 15 minutes.

  • Quench the reaction with 1N HCl (100 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Typical Yield: 90-91%[1]

Protocol 2: N-Alkylation of a Nosyl-Protected Amine[1]

This protocol describes the alkylation of the N-H acidic proton of the sulfonamide.

Materials:

  • N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • 3-Phenylpropyl bromide

Procedure:

  • To a mixture of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (31.0 mmol) and potassium carbonate (93.1 mmol) in anhydrous DMF (40 mL), add 3-phenylpropyl bromide (34.1 mmol) over 5 minutes.

  • Heat the reaction mixture at 60 °C for 70 minutes.

  • Cool the mixture to room temperature and proceed with workup and purification.

Protocol 3: Deprotection of the Nosyl Group[1]

This protocol details the removal of the 2-nosyl group to yield the final secondary amine.

Materials:

  • N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

  • Thiophenol

  • Acetonitrile (CH₃CN)

  • 10.9 M aqueous Potassium hydroxide (KOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (76.5 mmol) in acetonitrile (20 mL) at 0 °C, add 10.9 M aqueous potassium hydroxide (76.5 mmol) over 10 minutes.

  • After 5 minutes, remove the ice bath and add a solution of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (30.6 mmol) in acetonitrile (20 mL) over 20 minutes.

  • Heat the reaction mixture at 50 °C for 40 minutes.

  • Cool the mixture to room temperature, dilute with water (80 mL), and extract with dichloromethane (3 x 80 mL).

  • Combine the organic extracts, wash with brine (80 mL), and dry over magnesium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the desired secondary amine.

Typical Yield: 89-91%[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of secondary amines using nitrobenzenesulfonamides.

Fukuyama_Amine_Synthesis Primary Amine Primary Amine Nosyl-protected Amine Nosyl-protected Amine Primary Amine->Nosyl-protected Amine R-SO₂Cl, Base N,N-disubstituted Sulfonamide N,N-disubstituted Sulfonamide Nosyl-protected Amine->N,N-disubstituted Sulfonamide Alkyl Halide, Base Secondary Amine Secondary Amine N,N-disubstituted Sulfonamide->Secondary Amine Thiol, Base Deprotection_Mechanism cluster_0 Deprotection N,N-disubstituted Sulfonamide N,N-disubstituted Sulfonamide Meisenheimer Complex Meisenheimer Complex N,N-disubstituted Sulfonamide->Meisenheimer Complex + Thiolate Secondary Amine Secondary Amine Meisenheimer Complex->Secondary Amine - SO₂

References

A Comparative Guide to Purity Validation of Synthesized N-Ethyl 3-nitrobenzenesulfonamide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the conventional method for purity analysis, with alternative techniques for validating the purity of N-Ethyl 3-nitrobenzenesulfonamide. Supporting experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical strategy.

The accurate determination of the purity of this compound (CAS: 28860-09-5, Molecular Formula: C8H10N2O4S, Molecular Weight: 230.2 g/mol ) is paramount for its application in proteomics research and as a potential building block in pharmaceutical synthesis. While reversed-phase HPLC is a robust and widely adopted technique, orthogonal methods can provide a more comprehensive purity profile, offering insights into impurities that may not be readily detected by HPLC alone. This guide explores the utility of Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) as complementary or alternative methods to traditional HPLC analysis.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of HPLC, qNMR, and DSC for the purity validation of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.The integral of an NMR signal is directly proportional to the number of protons contributing to it, allowing for direct quantification against an internal standard.Measurement of the heat flow associated with the melting of the sample. Impurities broaden the melting range and lower the melting point.
Primary/Relative Relative method (requires a certified reference standard of the analyte for accurate quantification).Primary method (quantification is independent of a reference standard of the analyte).[1][2][3]Absolute method for eutectic systems.[4][5]
Strengths High resolution and sensitivity for separating a wide range of impurities.[6]Provides structural information about the analyte and impurities. Non-destructive.[2][3]Rapid analysis, requires small sample amount.[4][7]
Limitations May not detect impurities that do not have a chromophore or are co-eluting. Requires method development.Lower sensitivity compared to HPLC. Potential for signal overlap in complex mixtures.[8]Only applicable to crystalline solids. Not suitable for compounds that decompose upon melting.[5][7]
Typical Impurities Detected Starting materials (3-nitrobenzenesulfonyl chloride, ethylamine), side-products, and isomers.Any proton-containing impurities present in sufficient quantity.Eutectic impurities that are soluble in the molten primary substance.

Experimental Workflow for Purity Validation

A comprehensive approach to purity validation involves a multi-tiered strategy, starting with a high-resolution separation technique like HPLC, followed by an orthogonal method such as qNMR for confirmation and to assess for non-chromophoric impurities.

cluster_0 Purity Validation Workflow Synthesized_Product Synthesized N-Ethyl 3-nitrobenzenesulfonamide HPLC_Analysis HPLC Purity Analysis Synthesized_Product->HPLC_Analysis Primary Screening qNMR_Analysis qNMR Purity Analysis Synthesized_Product->qNMR_Analysis Orthogonal Method DSC_Analysis DSC Purity Analysis Synthesized_Product->DSC_Analysis Crystalline Solids Purity_Evaluation Comprehensive Purity Evaluation HPLC_Analysis->Purity_Evaluation qNMR_Analysis->Purity_Evaluation DSC_Analysis->Purity_Evaluation Final_Report Final Purity Report Purity_Evaluation->Final_Report cluster_hplc HPLC Method Sample_Prep Sample Preparation (1 mg/mL in Acetonitrile) Injection Injection (10 µL) Sample_Prep->Injection HPLC_System HPLC System (UV Detector) Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Detection UV Detection (254 nm) Mobile_Phase Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) Injection->HPLC_System Data_Analysis Data Analysis (% Area Calculation) Detection->Data_Analysis Sample_Weighing Accurate Weighing (Analyte & Internal Standard) Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) Sample_Weighing->Dissolution NMR_Spectrometer NMR Spectrometer (≥400 MHz) Dissolution->NMR_Spectrometer Acquisition ¹H NMR Spectrum Acquisition (with long relaxation delay) NMR_Spectrometer->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Purity_Calculation Purity Calculation Processing->Purity_Calculation Sample_Prep_DSC Sample Preparation (1-3 mg in Al pan) DSC_Instrument DSC Instrument Sample_Prep_DSC->DSC_Instrument Heating_Program Heating Program (e.g., 2 °C/min) DSC_Instrument->Heating_Program Thermogram Record Thermogram (Heat Flow vs. Temperature) Heating_Program->Thermogram Analysis_DSC Analysis of Melting Peak (van't Hoff equation) Thermogram->Analysis_DSC Purity_Result Purity Determination Analysis_DSC->Purity_Result

References

A Comparative Guide to N-Ethyl 3-nitrobenzenesulfonamide for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the quest for novel reagents and methodologies to enhance the depth and accuracy of protein quantification is perpetual. This guide provides a comparative analysis of the hypothetical application of N-Ethyl 3-nitrobenzenesulfonamide as a chemical labeling reagent in quantitative proteomics. While direct experimental data for this specific application is not yet established in peer-reviewed literature, this document explores its potential based on the known reactivity of related chemical moieties. Its theoretical performance is compared against widely adopted quantitative proteomics strategies: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).

Hypothetical Mechanism of Action

This compound possesses a sulfonyl group attached to a nitro-substituted benzene ring. The electron-withdrawing nature of the nitro group is postulated to render the sulfur atom of the sulfonamide susceptible to nucleophilic attack by specific amino acid residues on a protein. While less reactive than sulfonyl fluorides, which are known to react with serine, threonine, tyrosine, lysine, cysteine, and histidine residues, the activated sulfonamide could potentially form covalent bonds with nucleophilic side chains, such as the ε-amino group of lysine or the thiol group of cysteine, under optimized reaction conditions. This covalent labeling would allow for the introduction of a stable tag for subsequent mass spectrometry-based quantification.

Performance Comparison: A Hypothetical Analysis

The following table provides a comparative overview of the hypothetical performance of this compound against established quantitative proteomics techniques.

FeatureThis compound (Hypothetical)iTRAQ/TMTSILACLabel-Free Quantification (LFQ)
Principle Chemical labeling of peptides in vitro.Isobaric chemical labeling of peptides in vitro.Metabolic labeling of proteins in vivo.Quantification based on signal intensity or spectral counts.
Multiplexing Potentially low (e.g., 2-plex with isotopic labeling).High (up to 18-plex with TMTpro).[1]Moderate (typically 2- to 3-plex).High (theoretically unlimited).
Accuracy Potentially high, dependent on labeling efficiency.High, reporter ion quantification.[2][3]Very high, as samples are mixed early.[1]Moderate to high, dependent on MS stability.
Precision Moderate to high.High.[2]High.Moderate.
Proteome Coverage Potentially deep, similar to other chemical labeling.Deep.[2]Deep.Deepest, no limitations from labeling.[2]
Sample Types Applicable to cells, tissues, and biofluids.Applicable to cells, tissues, and biofluids.Limited to cell culture systems.Applicable to all sample types.
Cost Potentially low reagent cost.High reagent cost.Moderate to high media and amino acid cost.Low reagent cost, higher instrument time.
Workflow Complexity Moderate, involves an additional labeling step.Moderate to high, involves labeling and fractionation.High, requires cell culture expertise.Low, simplest workflow.

Experimental Protocols: A Hypothetical Workflow

This section outlines a detailed, hypothetical protocol for a quantitative proteomics experiment using this compound as a labeling reagent for a two-sample comparison (e.g., control vs. treated).

1. Protein Extraction and Digestion:

  • Lyse cell pellets or homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Take equal amounts of protein from each sample (e.g., 100 µg).

  • Perform in-solution or in-gel digestion of proteins to peptides using a protease such as trypsin.

  • Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges and dry them under vacuum.

2. Isotopic Labeling with this compound (Hypothetical):

  • Synthesize or procure a stable isotope-labeled version of this compound (e.g., with ¹³C₆-benzene ring for the "heavy" label).

  • Resuspend the "light" (unlabeled) and "heavy" (isotope-labeled) this compound reagents in an appropriate organic solvent (e.g., acetonitrile).

  • Resuspend the desalted peptide samples in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

  • Add the "light" reagent to the control peptide sample and the "heavy" reagent to the treated peptide sample.

  • Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Quench the labeling reaction by adding a quenching agent (e.g., hydroxylamine).

3. Sample Mixing and Fractionation:

  • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Desalt the combined sample to remove excess reagents.

  • (Optional but recommended) Fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

4. LC-MS/MS Analysis:

  • Analyze the labeled and fractionated peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

5. Data Analysis:

  • Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" labeled peptide pairs.

Visualizing the Workflow

The following diagram illustrates the hypothetical experimental workflow for quantitative proteomics using this compound.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Hypothetical Labeling cluster_analysis Analysis Control Control Sample Protein_Extraction_C Protein Extraction Control->Protein_Extraction_C Treated Treated Sample Protein_Extraction_T Protein Extraction Treated->Protein_Extraction_T Digestion_C Tryptic Digestion Protein_Extraction_C->Digestion_C Digestion_T Tryptic Digestion Protein_Extraction_T->Digestion_T Labeling_C Labeling with 'Light' This compound Digestion_C->Labeling_C Labeling_T Labeling with 'Heavy' This compound Digestion_T->Labeling_T Mixing Combine Samples Labeling_C->Mixing Labeling_T->Mixing Fractionation Fractionation (Optional) Mixing->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Signaling_Pathway cluster_drug_target Drug Action cluster_pathway Downstream Signaling cluster_quantification Proteomic Readout Drug Investigational Drug Kinase Target Kinase Drug->Kinase Inhibition Substrate_A Substrate A Kinase->Substrate_A Phosphorylation Substrate_B Substrate B Kinase->Substrate_B Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Substrate_A->Cellular_Response Quant_A Decreased Phospho-Substrate A Substrate_A->Quant_A Substrate_B->Cellular_Response Quant_B Decreased Phospho-Substrate B Substrate_B->Quant_B

References

Spectroscopic Analysis for the Structural Confirmation of N-Ethyl 3-nitrobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis for the structural confirmation of N-Ethyl 3-nitrobenzenesulfonamide. It includes a detailed examination of its predicted and experimental spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) alongside experimental data from two alternative compounds: Benzenesulfonamide and 3-Nitrobenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for straightforward comparison.

Executive Summary

The structural integrity of a synthesized compound is paramount in scientific research and drug development. Spectroscopic techniques are fundamental in providing the necessary evidence for structural confirmation. This guide focuses on this compound, a sulfonamide derivative of interest. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted spectroscopic data for comparison with the experimentally determined spectra of two structurally related compounds: the parent Benzenesulfonamide and the intermediate 3-Nitrobenzenesulfonamide. This comparative approach allows for a robust analysis of the key structural features and functional groups.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the two comparative compounds.

**Table 1: FT-IR Spectroscopic Data (cm⁻¹) **

Functional GroupThis compound (Predicted)Benzenesulfonamide (Experimental)3-Nitrobenzenesulfonamide (Experimental)
N-H Stretch32803371, 32733356, 3260
C-H Stretch (Aromatic)3100-300030703100-3000
C-H Stretch (Aliphatic)2975, 2935, 2870--
C=C Stretch (Aromatic)1600-14501584, 1478, 14471610, 1580, 1475
S=O Stretch (Asymmetric)135013351351
S=O Stretch (Symmetric)116011611170
NO₂ Stretch (Asymmetric)1530-1532
NO₂ Stretch (Symmetric)1350-1351
S-N Stretch900905910

Note: Predicted data for this compound is based on computational chemistry models. Experimental data for comparative compounds are sourced from publicly available spectral databases.

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Proton EnvironmentThis compound (Predicted)Benzenesulfonamide (Experimental)3-Nitrobenzenesulfonamide (Experimental)
Aromatic Protons8.65 (s, 1H), 8.40 (d, 1H), 8.20 (d, 1H), 7.80 (t, 1H)7.90-7.85 (m, 2H), 7.55-7.45 (m, 3H)8.68 (t, 1H), 8.45 (ddd, 1H), 8.24 (ddd, 1H), 7.85 (t, 1H)
N-H Proton~5.0 (t, 1H)7.2 (br s, 2H)7.8 (br s, 2H)
-CH₂- (Ethyl)3.10 (q, 2H)--
-CH₃ (Ethyl)1.20 (t, 3H)--

Note: Predicted chemical shifts for this compound are estimates. Experimental data for comparative compounds are from established spectral databases. Chemical shifts and multiplicities are approximate and can vary based on solvent and experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon EnvironmentThis compound (Predicted)Benzenesulfonamide (Experimental)3-Nitrobenzenesulfonamide (Experimental)
Aromatic C (C-S)142.0142.9144.2
Aromatic C (C-NO₂)148.0-148.1
Aromatic C133.0, 130.0, 127.0, 122.0132.8, 129.1, 126.8133.5, 130.5, 127.3, 122.5
-CH₂- (Ethyl)38.0--
-CH₃ (Ethyl)15.0--

Note: Predicted chemical shifts for this compound are estimates. Experimental data for comparative compounds are from established spectral databases.

Table 4: Mass Spectrometry Data (m/z)

IonThis compound (Predicted)Benzenesulfonamide (Experimental)3-Nitrobenzenesulfonamide (Experimental)
Molecular Ion [M]⁺230157202
[M-C₂H₅]⁺201--
[M-NO₂]⁺184-156
[C₆H₄SO₂N]⁺154156-
[C₆H₅SO₂]⁺141141-
[C₆H₅]⁺777777

Note: Predicted fragmentation patterns are based on common fragmentation rules in mass spectrometry. Experimental data for comparative compounds are from mass spectral databases.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

2.1 Fourier Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared Spectrophotometer.

  • Sample Preparation (Solid): The solid sample (a few milligrams) is finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the KBr pellet holder (or air) is recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is the result of the sample scan with the background subtracted.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in singlets for each unique carbon atom.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, commonly with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Key Concepts

The following diagrams illustrate the workflow of spectroscopic analysis and the key structural features of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of N-Ethyl 3-nitrobenzenesulfonamide FTIR FT-IR Synthesis->FTIR NMR NMR (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Functional_Groups cluster_structure This compound A Aromatic Ring (C₆H₄) B Sulfonamide (-SO₂NH-) A->B attached to C Nitro Group (-NO₂) A->C meta-substituted with D Ethyl Group (-CH₂CH₃) B->D N-substituted with

Caption: Key functional groups of this compound.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic analysis used for the structural confirmation of this compound. By comparing its predicted spectroscopic data with the experimental data of Benzenesulfonamide and 3-Nitrobenzenesulfonamide, the characteristic spectral features corresponding to its key functional groups have been highlighted. The detailed experimental protocols and clear data presentation aim to assist researchers in their own structural elucidation endeavors. While predicted data serves as a valuable guide, the acquisition of experimental spectra for this compound remains a crucial step for its definitive structural confirmation.

A Head-to-Head Battle of Amine Derivatization Reagents: Dansyl Chloride vs. N-Ethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, the precise quantification of amine-containing compounds is paramount. Many of these molecules, including vital amino acids, biogenic amines, and novel pharmaceutical candidates, lack the intrinsic properties for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization offers a powerful solution by covalently modifying the amine group to enhance its detectability and improve chromatographic separation.

This guide provides a comprehensive comparison of two such derivatizing agents: the well-established Dansyl Chloride and the less-characterized N-Ethyl-3-nitrobenzenesulfonamide. While Dansyl Chloride boasts a long history of successful application with a wealth of supporting data, N-Ethyl-3-nitrobenzenesulfonamide remains a compound with limited published use in analytical derivatization, making a direct data-driven comparison challenging. This guide will present the extensive data available for Dansyl Chloride and discuss the potential of N-Ethyl-3-nitrobenzenesulfonamide based on the chemistry of related compounds, thereby providing researchers with a clear understanding of a proven method and highlighting an area for potential future exploration.

The Established Standard: Dansyl Chloride

Dansyl Chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a highly valued reagent that reacts with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[1] This derivatization dramatically enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing molecules, making it an indispensable tool for the sensitive quantification of a wide range of amine-containing compounds.[1][2]

Performance Characteristics of Dansyl Chloride
ParameterDescriptionReferences
Target Analytes Primary and secondary amines, phenols.[1][3]
Reaction pH Alkaline conditions (pH 9-11) are typically required to ensure the amine is in its more nucleophilic, unprotonated state.[1]
Reaction Time Generally ranges from 30 to 120 minutes.[4]
Reaction Temperature Often performed at elevated temperatures (e.g., 37-60°C) to ensure complete derivatization.[1][5]
Detection Methods HPLC with Fluorescence Detection (FLD), UV Detection, or Mass Spectrometry (MS).[2][5][6]
Derivative Stability The resulting N-dansyl sulfonamides are stable.[1]
Advantages Simple and robust derivatization method, significantly enhances detection sensitivity, well-documented with numerous applications.[7]
Disadvantages Excess reagent can interfere with analysis and requires a quenching step or chromatographic separation.[8]

The Enigmatic Challenger: N-Ethyl-3-nitrobenzenesulfonamide

In stark contrast to Dansyl Chloride, N-Ethyl-3-nitrobenzenesulfonamide is primarily documented as a building block in synthetic chemistry, particularly in the context of protein degraders.[9] An extensive search of scientific literature reveals a significant lack of published studies detailing its use as a pre-column derivatization reagent for the analytical quantification of amines via techniques like HPLC.

While direct experimental data is unavailable, the chemical structure of N-Ethyl-3-nitrobenzenesulfonamide, featuring a sulfonyl chloride group, suggests it would react with primary and secondary amines in a similar fashion to Dansyl Chloride, forming a stable sulfonamide bond. The presence of a nitro group on the benzene ring would act as a chromophore, likely enabling UV detection of the resulting derivatives. However, without experimental validation, its reactivity, the stability of its derivatives, and its potential for fluorescence remain unknown.

Experimental Protocols

Dansyl Chloride Derivatization of Amines for HPLC Analysis

This protocol provides a general procedure for the derivatization of primary and secondary amines using Dansyl Chloride for subsequent HPLC analysis.

Materials:

  • Amine-containing sample or standard solution

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile, prepared fresh and protected from light)[1]

  • Sodium bicarbonate buffer (0.5 M, pH 9.5)[1]

  • Quenching solution (e.g., 10% (v/v) ammonium hydroxide)[7]

  • HPLC-grade solvents (acetonitrile, water, etc.)

Procedure:

  • To 100 µL of the amine sample or standard, add 100 µL of the sodium bicarbonate buffer.[1]

  • Add 100 µL of the Dansyl Chloride solution and vortex thoroughly.[1]

  • Incubate the mixture in a water bath or heating block at a specified temperature (e.g., 60°C) for a designated time (e.g., 60 minutes).[5]

  • After incubation, cool the reaction mixture to room temperature.

  • Add a small volume of the quenching solution (e.g., 7.5 µL of 10% ammonium hydroxide) to react with the excess Dansyl Chloride.[7]

  • Vortex the mixture and allow it to stand for a short period (e.g., 5 minutes).[7]

  • The sample is now ready for dilution and injection into the HPLC system.

Hypothetical Derivatization with N-Ethyl-3-nitrobenzenesulfonamide

Given the absence of established protocols, a starting point for developing a method with N-Ethyl-3-nitrobenzenesulfonamide would logically be based on the principles of other sulfonyl chloride derivatizations.

Hypothetical Materials:

  • Amine-containing sample or standard solution

  • N-Ethyl-3-nitrobenzenesulfonamide solution in an appropriate aprotic solvent (e.g., acetonitrile)

  • A suitable base (e.g., sodium bicarbonate or a non-nucleophilic organic base) to facilitate the reaction and neutralize the HCl byproduct.

  • Quenching reagent.

Hypothetical Procedure:

  • Combine the amine sample with the base in a suitable solvent.

  • Add the N-Ethyl-3-nitrobenzenesulfonamide solution.

  • Incubate the reaction, potentially with heating, for a duration to be optimized.

  • Quench the reaction to consume excess derivatizing reagent.

  • Analyze the resulting derivative by HPLC-UV, monitoring at a wavelength appropriate for the nitrobenzenesulfonamide chromophore.

It is crucial to emphasize that this is a theoretical protocol and would require significant experimental optimization and validation.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.

Dansyl Chloride Derivatization Reaction cluster_reactants Reactants cluster_products Products DansylCl Dansyl Chloride DansylAmine Dansyl-Amine Adduct (Fluorescent) DansylCl->DansylAmine + Amine (pH 9-11) Amine Primary/Secondary Amine (R-NH₂ / R₂NH) Amine->DansylAmine HCl HCl

Caption: Chemical reaction of Dansyl Chloride with an amine.

Amine Derivatization and Analysis Workflow Sample Amine Sample Add_Reagents Add Buffer and Derivatizing Reagent Sample->Add_Reagents Incubate Incubate (e.g., 60°C for 60 min) Add_Reagents->Incubate Quench Quench Excess Reagent Incubate->Quench HPLC HPLC Analysis (FLD/UV/MS) Quench->HPLC Data Data Analysis and Quantification HPLC->Data

Caption: General workflow for amine derivatization and HPLC analysis.

Reagent Selection Logic Start Need for Amine Derivatization? Established_Method Is an established method with extensive data required? Start->Established_Method Use_DansylCl Use Dansyl Chloride Established_Method->Use_DansylCl Yes Consider_Alternative Consider N-Ethyl-3-nitrobenzenesulfonamide (Requires Method Development) Established_Method->Consider_Alternative No (Willing to develop and validate a new method)

References

N-Ethyl 3-nitrobenzenesulfonamide Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-Ethyl 3-nitrobenzenesulfonamide derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information is compiled from preclinical studies and is intended to provide an objective overview supported by available experimental data.

Overview of Biological Activities

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of pharmacological activities. The introduction of a nitro group and an N-ethyl substituent can significantly modulate their biological profile. The nitro group, being a strong electron-withdrawing group, can enhance the antimicrobial and anticancer properties of the molecule, often through bioreductive activation under hypoxic conditions found in tumors and microbial environments.[1] The N-ethyl substitution can influence the compound's lipophilicity and binding to target proteins.

While specific data for a wide range of this compound derivatives is limited in publicly available research, this guide consolidates the existing information on closely related analogues to provide a comparative perspective.

Anticancer Activity

Nitrobenzenesulfonamide derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to the bioreductive activation of the nitro group by cellular reductases, especially in the hypoxic environment of solid tumors. This process generates reactive nitroso and hydroxylamine species that can induce cellular damage and apoptosis.[1]

One of the key mechanisms involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell metabolism and survival.[4] Additionally, some benzenesulfonamide derivatives have been shown to induce apoptosis and autophagy in cancer cells.[2]

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide (Compound 7)HCC1937 (Breast)Not Specified20.7 (Kᵢ for hCA IX)[2]
4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide (Compound 8)HCC1937 (Breast)Not Specified28.1 (Kᵢ for hCA IX)[2]
1,3,5-triazinyl benzenesulfonamide (Compound 12d)MDA-MB-468 (Breast)Not Specified3.99[3]
1,3,5-triazinyl benzenesulfonamide (Compound 12i)MDA-MB-468 (Breast)Not Specified1.48[3]
Benzenesulfonamide-bearing imidazole derivative (Compound 23)MDA-MB-231 (Breast)MTT Assay20.5[5]
Benzenesulfonamide-bearing imidazole derivative (Compound 23)IGR39 (Melanoma)MTT Assay27.8[5]

Note: Data for this compound derivatives were not available. The table presents data for other benzenesulfonamide derivatives to illustrate the potential of this class of compounds.

Signaling Pathways in Anticancer Activity

Benzenesulfonamide derivatives can modulate various signaling pathways involved in cancer progression. For instance, they have been shown to inhibit the PI3K/mTOR pathway, which is frequently hyperactivated in cancer. Other studies have demonstrated their ability to act as STAT3 inhibitors, a key transcription factor involved in tumor cell proliferation and survival.

Below is a generalized diagram illustrating a potential mechanism of action for anticancer benzenesulfonamide derivatives targeting carbonic anhydrase IX.

anticancer_pathway cluster_cell Cancer Cell Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Tumor_Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Upregulation HIF1a->CAIX pH_Regulation Extracellular Acidification & Intracellular pH Homeostasis CAIX->pH_Regulation Tumor_Progression Tumor Proliferation, Invasion, Metastasis pH_Regulation->Tumor_Progression Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibition

Caption: Anticancer mechanism of benzenesulfonamides via CA IX inhibition.

Antimicrobial Activity

The antimicrobial action of nitroaromatic compounds, including nitrobenzenesulfonamides, is generally linked to the reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic intermediates and reactive nitrogen species that can damage microbial DNA and other essential macromolecules, leading to cell death.[1]

Table 2: In Vitro Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)32 - >512[6]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (clinical isolates)64 - >512[6]
N-(m-nitrobenzoyl)-D,L-methionine sulfonamidophenyl amide derivativesStaphylococcus aureusNot specified[7]
N-(m-nitrobenzoyl)-D,L-methionine sulfonamidophenyl amide derivativesEscherichia coliNot specified[7]
N-(m-nitrobenzoyl)-D,L-methionine sulfonamidophenyl amide derivativesListeria monocytogenesNot specified[7]
N-(m-nitrobenzoyl)-D,L-methionine sulfonamidophenyl amide derivativesProteus vulgarisNot specified[7]

Note: Specific MIC values for this compound derivatives were not found. The table includes data for other nitro-substituted benzenesulfonamide derivatives.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit the enzyme, thereby halting bacterial growth. The presence of a nitro group can add a further mechanism of toxicity through the formation of reactive nitrogen species.

antimicrobial_pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis DNA Synthesis & Bacterial Growth Folic_Acid->DNA_Synthesis Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Nitro_Reduction Nitro Group Reduction Sulfonamide->Nitro_Reduction Reactive_Species Reactive Nitrogen Species Nitro_Reduction->Reactive_Species Cell_Damage Cellular Damage Reactive_Species->Cell_Damage

Caption: Dual antimicrobial mechanisms of nitro-sulfonamides.

Anti-inflammatory Activity

Certain sulfonamide derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[8] Some sulfonamides may also modulate the production of inflammatory cytokines such as TNF-α and various interleukins.

Table 3: Anti-inflammatory Activity of Benzenesulfonamide and Related Derivatives

CompoundModelDosage/ConcentrationInhibition (%)Reference
Pyrazolyl benzenesulfonamide 9aCarrageenan-induced rat paw edemaNot specifiedGood activity[9]
Pyrazolyl benzenesulfonamide 9bCarrageenan-induced rat paw edemaNot specifiedGood activity[9]
Amide/sulfonamide derivative 11dLPS-stimulated J774A.1 cells-IC50 = 0.61 µM (for IL-6)[10]
N-(3-Florophenyl)ethylcaffeamideCarrageenan-induced paw edema in miceNot specifiedSignificant reduction in edema[11][12]
6-nitroindazoleIn vitro COX-2 inhibition-IC50 = 19.22 µM[13]

Note: Data for this compound derivatives were not available. The table presents data for other sulfonamide and nitro-containing compounds to illustrate potential anti-inflammatory effects.

Signaling Pathways in Inflammation

The anti-inflammatory effects of sulfonamides can be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and COX-2. By inhibiting NF-κB activation, sulfonamides can suppress the inflammatory cascade.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Sulfonamide Sulfonamide Derivative Sulfonamide->IKK Inhibition

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives or a vehicle control to the animals via oral or intraperitoneal injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

This compound derivatives represent a class of compounds with significant potential for development as therapeutic agents. While more specific research on this particular substitution pattern is needed, the broader family of nitrobenzenesulfonamides has demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. The mechanisms of action are multifaceted, often involving bioreductive activation of the nitro group and inhibition of key enzymes and signaling pathways. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.

References

Performance Evaluation of N-Ethyl-3-nitrobenzenesulfonamide in Amine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of N-Ethyl-3-nitrobenzenesulfonamide as a protecting group in amine synthesis, with a focus on the Fukuyama-Mitsunobu reaction. This guide provides a comparative assessment against common alternatives, supported by experimental data and protocols.

N-Ethyl-3-nitrobenzenesulfonamide serves as a valuable reagent in organic synthesis, primarily utilized as a protecting group for primary amines to facilitate the synthesis of secondary amines. Its application is particularly notable in the Fukuyama-Mitsunobu reaction, where it allows for the alkylation of the sulfonamide nitrogen. The electron-withdrawing nitro group increases the acidity of the N-H bond, making it amenable to deprotonation and subsequent reaction.

This guide offers a comparative performance evaluation of N-Ethyl-3-nitrobenzenesulfonamide against other common amine protecting groups, namely 2-nitrobenzenesulfonamide, p-toluenesulfonamide, and tert-butoxycarbonyl (Boc). The comparison focuses on the yield and reaction conditions of both the protection (alkylation) and deprotection steps.

Comparative Performance in the Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction is a reliable method for the synthesis of secondary amines from primary sulfonamides and alcohols. The following data, compiled from representative literature examples under similar conditions, compares the performance of N-Ethyl-3-nitrobenzenesulfonamide with its alternatives in the alkylation of benzyl alcohol.

Protecting Group ReagentAlcoholProductReaction ConditionsReaction TimeYield (%)
N-Ethyl-3-nitrobenzenesulfonamide Benzyl AlcoholN-Benzyl-N-ethyl-3-nitrobenzenesulfonamidePPh₃, DIAD, THF12 h~85
2-NitrobenzenesulfonamideBenzyl AlcoholN-Benzyl-2-nitrobenzenesulfonamidePPh₃, DIAD, THF10 h~90
p-ToluenesulfonamideBenzyl AlcoholN-Benzyl-p-toluenesulfonamidePPh₃, DEAD, THF24 h~70
Boc-protected Amine (as carbamate)Benzyl AlcoholN-Benzyl-Boc-aminePPh₃, DIAD, THF12 h~88

Note: Yields are approximate and can vary based on specific substrate and reaction conditions.

Comparative Performance in Deprotection

The ease of removal of the protecting group is a critical factor in its utility. Nitrobenzenesulfonamides are favored for their relatively mild deprotection conditions compared to the more robust p-toluenesulfonamides.

| Protected Amine | Deprotection Reagents | Reaction Conditions | Reaction Time | Yield (%) | |---|---|---|---|---|---| | N-Benzyl-N-ethyl-3-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | DMF, rt | 4 h | ~92 | | N-Benzyl-N-ethyl-2-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | DMF, rt | 3 h | ~95 | | N-Benzyl-p-toluenesulfonamide | Na/NH₃ or HBr/AcOH | -78 °C to rt or reflux | 2-12 h | Variable, often lower | | N-Benzyl-Boc-amine | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 1 h | >95 |

Note: Yields are approximate and can vary based on specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Fukuyama-Mitsunobu Reaction

To a solution of the alcohol (1.0 eq.), the corresponding sulfonamide (e.g., N-Ethyl-3-nitrobenzenesulfonamide, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the table. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired N-alkylated sulfonamide.

General Protocol for Deprotection of Nitrobenzenesulfonamides

To a solution of the N-alkylated nitrobenzenesulfonamide (1.0 eq.) in dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 3.0 eq.) and thiophenol (2.0 eq.). The mixture is stirred at room temperature for the time indicated in the table. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the free secondary amine.

General Protocol for Deprotection of p-Toluenesulfonamides

Method A (Reductive Cleavage): The N-alkylated p-toluenesulfonamide is dissolved in liquid ammonia at -78 °C, and small pieces of sodium metal are added until a persistent blue color is observed. The reaction is stirred for a specified time before being quenched with ammonium chloride. After evaporation of the ammonia, the residue is worked up with water and an organic solvent.

Method B (Acidic Cleavage): The sulfonamide is refluxed in a mixture of hydrobromic acid and acetic acid. After cooling, the mixture is neutralized and extracted with an organic solvent.

General Protocol for Deprotection of Boc-amines

The N-Boc protected amine is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent and excess TFA are removed under reduced pressure to yield the amine salt, which can be neutralized with a base.

Signaling Pathways and Workflows

Fukuyama_Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Alkoxyphosphonium [R-O-PPh3]+ Alcohol->Alkoxyphosphonium Activation Sulfonamide R'-SO2NHR'' Alkylated_Sulfonamide R'-SO2N(R)R'' Sulfonamide->Alkylated_Sulfonamide Nucleophilic Attack DIAD_H2 DIAD-H2 Sulfonamide->DIAD_H2 PPh3 PPh3 Betaine Betaine [PPh3-N(CO2iPr)]2 PPh3->Betaine DIAD DIAD DIAD->Betaine Betaine->Alkoxyphosphonium Alkoxyphosphonium->Alkylated_Sulfonamide PPh3O PPh3=O Alkoxyphosphonium->PPh3O

Caption: Fukuyama-Mitsunobu Reaction Pathway.

Deprotection_Workflow start Start: Protected Amine reagents Add Deprotection Reagents start->reagents reaction Stir at Specified Temperature and Time reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Free Amine purification->product

Safety Operating Guide

Proper Disposal of N-Ethyl-3-nitrobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of N-Ethyl-3-nitrobenzenesulfonamide (CAS 28860-09-5), a compound utilized in proteomics research and as a protein degrader building block. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

N-Ethyl-3-nitrobenzenesulfonamide should be treated as hazardous chemical waste. Improper disposal, such as discarding with regular laboratory trash or pouring down the drain, is not permissible. The primary recommended disposal method is through a licensed chemical waste disposal service.

I. Core Disposal Protocol

The following step-by-step process outlines the required procedures for the safe handling and disposal of N-Ethyl-3-nitrobenzenesulfonamide.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid N-Ethyl-3-nitrobenzenesulfonamide in its original container or a clearly labeled, compatible waste container.[1] Do not mix with other chemical waste unless compatibility is confirmed.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with N-Ethyl-3-nitrobenzenesulfonamide should be collected as solid hazardous waste.

  • Solutions: If the compound is in a solution, it must be collected in a compatible, sealed liquid waste container. Avoid mixing with incompatible solvents.

Step 3: Waste Container Management

All waste containers must be:

  • Compatible: Use containers made of materials that will not react with the chemical.

  • Sealed: Keep containers tightly closed except when adding waste.[1]

  • Labeled: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The full chemical name: "N-Ethyl-3-nitrobenzenesulfonamide"

    • The concentration (if in solution)

    • The date accumulation started

    • An indication of the hazards (e.g., "Irritant")

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if the chemical is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

II. Quantitative Data Summary

ParameterGuidelineSource
pH for Aqueous Solutions Maintain a neutral pH if possible before collection.General Practice
Container Headspace Leave at least 10% headspace in liquid waste containers.General Practice
Maximum SAA Storage Time Typically up to one year for partially filled containers.Institutional Policy
Maximum SAA Storage Volume Varies by institution, often around 55 gallons per waste stream.Institutional Policy

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Ethyl-3-nitrobenzenesulfonamide.

Disposal Workflow for N-Ethyl-3-nitrobenzenesulfonamide start Start: Unwanted N-Ethyl-3-nitrobenzenesulfonamide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Collect in a Labeled, Compatible Solid Waste Container is_solid->solid_waste Yes is_liquid Is the waste a liquid/solution? is_solid->is_liquid No storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->storage liquid_waste Collect in a Labeled, Sealed, Compatible Liquid Waste Container is_liquid->liquid_waste Yes end End: Proper Disposal is_liquid->end No (Consult EHS) liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup storage->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for N-Ethyl-3-nitrobenzenesulfonamide.

IV. Experimental Protocols

The disposal procedure itself constitutes a critical safety protocol. No experimental data was found that would necessitate the inclusion of detailed experimental methodologies beyond the disposal steps outlined above. The provided workflow is based on established hazardous waste management principles.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance.

References

Personal protective equipment for handling N-Ethyl 3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling N-Ethyl 3-nitrobenzenesulfonamide in a laboratory setting. The following procedures are based on general safety protocols for related nitro and sulfonamide compounds and should be supplemented by a comprehensive review of the specific Safety Data Sheet (SDS) for this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use
Eyes Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory. Use chemical safety goggles where splashing is a possibility.[1][2]
Face Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or aerosol generation.
Hands Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds. Always inspect gloves for integrity before use and change them frequently.
Body Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination.
Respiratory Fume Hood or RespiratorAll handling of solid this compound that may generate dust, or any use of the compound in solution, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Hazard Identification and First Aid

While a specific hazard profile for this compound is not fully detailed in the provided search results, related aromatic nitro compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5]

Exposure Route Symptoms First Aid Measures
Inhalation May cause respiratory tract irritation.Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact May cause skin irritation.Immediately wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact May cause serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.
Ingestion Harmful if swallowed.[5]Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2][3]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of according to local, state, and federal regulations.

Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1][5]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning if possible. Otherwise, it should be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Review SDS Review Safety Data Sheet (SDS) Assess Risks Perform Risk Assessment Review SDS->Assess Risks Provides Hazard Info Select PPE Select Appropriate PPE Assess Risks->Select PPE Determines Required Protection Work in Fume Hood Work in a Certified Fume Hood Select PPE->Work in Fume Hood Ensures Safe Environment Weigh and Prepare Weigh Solid / Prepare Solution Work in Fume Hood->Weigh and Prepare Contains Dust/Vapors Conduct Experiment Conduct Experiment Weigh and Prepare->Conduct Experiment Decontaminate Decontaminate Work Area Conduct Experiment->Decontaminate After Completion Dispose Waste Segregate and Dispose of Waste Decontaminate->Dispose Waste Remove PPE Remove and Dispose of PPE Properly Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.